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  • Product: 1-Chloro-3-(2-phenylethynyl)benzene
  • CAS: 51624-34-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Chloro-3-(2-phenylethynyl)benzene

An In-depth Technical Guide to 1-Chloro-3-(2-phenylethynyl)benzene This guide provides a comprehensive technical overview of 1-Chloro-3-(2-phenylethynyl)benzene, tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Chloro-3-(2-phenylethynyl)benzene

This guide provides a comprehensive technical overview of 1-Chloro-3-(2-phenylethynyl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles and experimental evidence.

Introduction: Contextualizing 1-Chloro-3-(2-phenylethynyl)benzene

1-Chloro-3-(2-phenylethynyl)benzene is a member of the diarylalkyne family of organic compounds. This class is characterized by two aryl groups linked by a carbon-carbon triple bond. The inherent rigidity and linearity of the alkyne linker, combined with the diverse electronic and steric properties that can be conferred by substituents on the aromatic rings, make diarylalkynes valuable structural motifs. They serve as foundational building blocks in supramolecular chemistry, functional materials, and notably, as scaffolds in medicinal chemistry.

The specific substitution pattern of 1-Chloro-3-(2-phenylethynyl)benzene—a meta-substituted chlorine atom—provides a unique electronic profile and a vector for further chemical modification. The chloro-substituent acts as a lipophilic, electron-withdrawing group and a potential site for subsequent cross-coupling reactions, while the phenylethynyl group is a key pharmacophore in various bioactive molecules and a versatile handle for reactions like "click chemistry".[1][2] Understanding the synthesis, properties, and reactivity of this specific isomer is crucial for its effective application in advanced research and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure.

Caption: Chemical structure of 1-Chloro-3-(2-phenylethynyl)benzene.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 1-chloro-3-(2-phenylethynyl)benzene N/A
Molecular Formula C₁₄H₉Cl [3]
Molecular Weight 212.68 g/mol [3]
CAS Number 19741-94-3 N/A

| InChIKey | YWJHACNPNBROTB-UHFFFAOYSA-N | N/A |

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic fingerprint are critical for handling, characterization, and quality control.

Table 2: Physicochemical Properties

Property Value Source
Appearance Yellowish oil [4]
Boiling Point Not available N/A
Melting Point Not applicable N/A

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, THF) |[4] |

Table 3: Spectroscopic Data for Structural Confirmation

Technique Data Source
¹H NMR (300 MHz, CDCl₃) δ 7.55 - 7.51 (m, 3H), 7.43 – 7.40 (m, 1H), 7.39 – 7.28 (m, 5H) [4]
¹³C NMR (300 MHz, CDCl₃) δ 134.32, 131.82, 131.59, 129.86, 129.71, 128.76, 128.64, 128.55, 125.16, 122.9, 90.68, 88.06 [4]
Infrared (IR) (ATR) ν 3057, 2926, 2845, 2226 (C≡C stretch), 1579, 1492, 874, 749 cm⁻¹ [4]

| High-Resolution Mass Spec (HRMS-DART) | Calculated for C₁₄H₁₀Cl₁ [M+H]⁺: 213.04710; Found: 213.04687 |[4] |

Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable and widely adopted method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Mechanistic Rationale

The reaction's success hinges on the interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Expertise & Causality: The palladium catalyst facilitates the core cross-coupling. It undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the active Pd(0) species. The copper(I) co-catalyst is crucial for activating the terminal alkyne; it reacts with the alkyne in the presence of a base to form a highly nucleophilic copper-acetylide intermediate, which is necessary for the efficient transmetalation step with the palladium complex.[8] The amine base serves a dual purpose: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct generated during the reaction.[7]

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_B Ar-Pd(II)-X(L₂) (Complex B) pd0->pd_complex_B Oxidative Addition (Ar-X) pd_complex_C Ar-Pd(II)-C≡CR'(L₂) (Complex C) pd_complex_B->pd_complex_C Transmetalation pd_complex_C->pd0 Reductive Elimination product Ar-C≡CR' (Product) pd_complex_C->product cuX CuX alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex_B cu_acetylide->cuX Transmetalation alkyne->cu_acetylide Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[7]

Step-by-Step Experimental Workflow

This protocol is a self-validating system designed for high yield and purity. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]

Materials:

  • 1-Chloro-3-iodobenzene (or 1-bromo-3-chlorobenzene)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

synthesis_workflow start Setup reagents Add Reactants & Catalysts (Aryl Halide, Pd/Cu, Solvent) start->reagents purge Inert Atmosphere Purge (3x Vacuum/N₂ cycles) reagents->purge add_alkyne Add Phenylacetylene & Base (via syringe) purge->add_alkyne reaction Reaction at RT to 50°C (Monitor by TLC/GC-MS) add_alkyne->reaction quench Reaction Quench (Aqueous NH₄Cl) reaction->quench extract Workup (Extraction with Ether/EtOAc) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purification (Flash Chromatography) dry->purify end Characterization (NMR, MS, IR) purify->end

Caption: Experimental workflow for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene.

Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 1-chloro-3-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (or DMF) and the amine base (e.g., TEA, 2.0 eq) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-50°C) may be required if the reaction is sluggish. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Chloro-3-(2-phenylethynyl)benzene as a yellowish oil.[4]

Potential Applications in Drug Discovery and Materials Science

The structural features of 1-Chloro-3-(2-phenylethynyl)benzene make it a compound of interest for several advanced applications.

  • Scaffold for Bioactive Molecules: The diarylalkyne core is present in numerous compounds with demonstrated biological activity. The alkyne moiety can act as a rigid linker to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity to biological targets.[9]

  • Click Chemistry Handle: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the efficient and specific conjugation of the molecule to other entities (e.g., biomolecules, polymers, surfaces) to create complex architectures or targeted drug delivery systems.[10]

  • Building Block for Functional Materials: The conjugated π-system of diarylalkynes imparts useful photophysical properties. They are often used in the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and sensors. The chlorine substituent can be used to tune these electronic properties or as an anchor point for further elaboration.

Safety and Handling

  • General Hazards: Halogenated hydrocarbons can exhibit varying degrees of toxicity.[11][12] The para-isomer, 1-Chloro-4-(phenylethynyl)benzene, is classified as a skin and eye irritant and may cause respiratory irritation. It is prudent to assume similar hazards for the meta-isomer.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

1-Chloro-3-(2-phenylethynyl)benzene is a versatile chemical building block with significant potential. Its synthesis is reliably achieved through the well-understood Sonogashira coupling, and its structure provides multiple avenues for further chemical diversification. The combination of a rigid diarylalkyne core, a reactive alkyne handle for click chemistry, and a modifiable chloro-substituent makes it a valuable tool for professionals in drug discovery, chemical biology, and materials science. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this compound in advanced research settings.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • BYJU'S. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • YouTube. Sonogashira Coupling Reaction Mechanism. (2016-08-10). Available from: [Link]

  • CompTox Chemicals Dashboard. 1-Chloro-2-(phenylethynyl)benzene Properties. Available from: [Link]

  • Chemical Synthesis Database. 1-chloro-3-(phenylethynyl)benzene. (2025-05-20). Available from: [Link]

  • PubChem. 1-Chloro-2-(phenylethynyl)benzene. Available from: [Link]

  • PubChem. 1-Chloro-3-(chlorophenylmethyl)benzene. Available from: [Link]

  • Supporting Information. Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I). Available from: [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

  • Organic Syntheses Procedure. α-PHENYLBUTYRONITRILE. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • PubMed. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. (1995-11-17). Available from: [Link]

  • Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. (2023-07-10). Available from: [Link]

  • Taylor & Francis. Halogenated hydrocarbons – Knowledge and References. Available from: [Link]

  • Slideshare. Applications of click chemistry in drug discovery. Available from: [Link]

  • NIST WebBook. Benzene, (1-chloroethyl)-. Available from: [Link]

  • PubMed. What is the future of click chemistry in drug discovery and development?. (2024-01-12). Available from: [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024-10-04). Available from: [Link]

  • Reddit. Why are halogenated chemicals so dangerous to living organisms?. (2014-01-15). Available from: [Link]

  • PrepChem.com. Preparation of (1-chloroethyl)benzene. Available from: [Link]

  • SpectraBase. 1-Chloro-4-(2-phenylethynyl)benzene - Optional[13C NMR] - Spectrum. Available from: [Link]

  • NIST WebBook. Benzene, (1-chloroethyl)- Mass spectrum (electron ionization). Available from: [Link]

  • Semantic Scholar. The Halogenated Hydrocarbons: Their Toxicity and Potential Dangers. Available from: [Link]

  • Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination of Alkynes. (2013-05-29). Available from: [Link]

  • PubMed. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025-12-15). Available from: [Link]

  • RSC Publishing. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. Available from: [Link]

Sources

Exploratory

The Meta-Chloro Advantage: Engineering Diphenylacetylene Cores for Phase Stability and Optical Anisotropy

Topic: Physical Properties of Meta-Chloro Substituted Diphenylacetylenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Materials Scientists, and Medicinal Chemists Executive Summary Diphenylacetylene...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Meta-Chloro Substituted Diphenylacetylenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Materials Scientists, and Medicinal Chemists

Executive Summary

Diphenylacetylene (tolan) serves as a fundamental rigid rod scaffold in both liquid crystal (LC) engineering and medicinal chemistry. However, the unsubstituted core suffers from high crystallinity and limited solubility, restricting its utility in complex mixtures or bio-relevant environments.

This guide analyzes the meta-chloro substitution strategy —the deliberate introduction of a chlorine atom at the 3-position of the phenyl ring. This structural modification is not merely cosmetic; it is a functional defect engineering tactic that:

  • Disrupts

    
    -
    
    
    
    Stacking:
    Significantly lowering melting points (
    
    
    ) to stabilize nematic phases at room temperature.
  • Induces Lateral Dipoles: Modulating dielectric anisotropy (

    
    ), often driving it negative for Vertical Alignment (VA) display modes.[1]
    
  • Maintains Optical Anisotropy: Preserving the high birefringence (

    
    ) inherent to the alkyne triple bond.
    

Molecular Architecture & Electronic Effects

The Steric Wedge Effect

The primary physical consequence of meta-chloro substitution is the disruption of the cylindrical symmetry of the tolan core.

  • Unsubstituted Tolan: Planar, highly symmetric, packs efficiently into crystal lattices (high

    
    ).
    
  • Meta-Chloro Tolan: The chlorine atom (Van der Waals radius ~1.75 Å) acts as a lateral "wedge." This prevents the tight "herringbone" packing typical of aromatic hydrocarbons, thereby suppressing crystallization and promoting the formation of fluid mesophases (nematic/smectic).

Electronic Modulation

Chlorine is electronegative (


) but also a weak resonance donor.
  • Inductive Effect (-I): Withdraws electron density, creating a local dipole moment perpendicular to the long molecular axis.

  • Result: In LC systems, this lateral dipole contributes to a negative dielectric anisotropy (

    
    ) , essential for field-induced reorientation in VA-LCDs.[1]
    

Physical Properties & Phase Behavior

The following data illustrates the impact of lateral substitution on the phase transition temperatures of diphenylacetylene derivatives.

Table 1: Comparative Phase Behavior (Representative Data)

Note: Values represent typical trends for 4-alkyl-4'-alkoxy-diphenylacetylene derivatives.

PropertyUnsubstituted CoreMeta-Chloro Substituted (3-Cl)Impact Analysis
Melting Point (

)
60–62 °C35–45 °CDepression: Steric bulk prevents efficient lattice formation.
Nematic Range Narrow / MonotropicBroad / EnantiotropicStabilization: Suppresses smectic phases; widens operational temperature.
Dielectric Anisotropy (

)
~ +0.5 to +1.0-0.5 to -2.0Inversion: Lateral dipole dominates, enabling VA switching modes.
Birefringence (

)
0.25 – 0.300.22 – 0.28Retention: Slight reduction due to density change, but remains "High

".
Viscosity (

)
LowModerateTrade-off: Heavier halogen increases rotational viscosity.
Visualization: Structure-Property Logic

The following diagram maps the causal relationships between the meta-Cl substituent and the resulting macroscopic properties.

MetaChloroEffect MetaCl Meta-Chloro Substituent Steric Steric Bulk (Wedge Effect) MetaCl->Steric Dipole Lateral Dipole Moment MetaCl->Dipole Packing Disrupted Crystal Packing Steric->Packing Dielectric Negative Dielectric Anisotropy (Δε < 0) Dipole->Dielectric Tm Lower Melting Point (Tm) Packing->Tm Nematic Broadened Nematic Phase Packing->Nematic

Caption: Causal pathway showing how the meta-chloro substituent dictates thermal and electrical properties.

Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of meta-chloro diphenylacetylenes relies on the Sonogashira coupling , a palladium-catalyzed reaction between an aryl halide and a terminal alkyne.

Critical Parameters
  • Catalyst:

    
     is preferred for its stability.
    
  • Co-Catalyst:

    
     accelerates the reaction but must be kept low (<2 mol%) to prevent homocoupling (Glaser coupling).
    
  • Atmosphere: Strict inert atmosphere (Argon/Nitrogen) is required to prevent oxidation of the catalyst and alkyne.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Phenylacetylene derivative (1.1 eq)

  • 
     (2 mol%)
    
  • 
     (1 mol%)
    
  • 
     (Solvent/Base, anhydrous)
    

Workflow:

  • Degassing (Validation Step): Place

    
     in a Schlenk flask. Freeze-pump-thaw x3. Why? Oxygen causes homocoupling of the alkyne, reducing yield and contaminating the product.
    
  • Catalyst Addition: Add Pd catalyst and CuI under positive Argon flow. The solution should turn yellow/brown.

  • Substrate Addition: Add the aryl halide and alkyne.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor via TLC (Silica, Hexane).

    • Checkpoint: The formation of a precipitate (

      
       salt) indicates the reaction is progressing.
      
  • Workup: Filter off the salt. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or perform Column Chromatography (Hexane/DCM).

Visualization: Synthesis Workflow

Sonogashira Reactants Reagents: Aryl Halide + Alkyne Degas Step 1: Degassing (Freeze-Pump-Thaw) Reactants->Degas Catalysts Catalysts: Pd(PPh3)2Cl2 + CuI Catalysts->Degas Heating Step 2: Heating (60°C, 4-12h) Degas->Heating Salt Checkpoint: Salt Precipitate (Et3N.HBr) Heating->Salt Monitor Workup Step 3: Filtration & Purification Heating->Workup Product Final Product: Meta-Chloro Tolan Workup->Product

Caption: Optimized Sonogashira coupling workflow with critical checkpoints for purity.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following methodologies:

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat/Cool at 5°C/min.

    • Target: Identify distinct peaks for Crystal

      
       Nematic (
      
      
      
      ) and Nematic
      
      
      Isotropic (
      
      
      ) transitions.
  • Polarized Optical Microscopy (POM):

    • Observation: Look for "Schlieren" textures typical of nematic phases. The meta-Cl derivative should show a fluid texture at lower temperatures than the parent compound.

  • NMR Spectroscopy (

    
    ): 
    
    • Validation: Confirm the integrity of the triple bond (quaternary carbons at ~89-90 ppm in

      
      ) and the specific splitting pattern of the meta-substituted ring.
      

Applications in Drug Discovery

While primarily used in materials science, the meta-chloro tolan motif is a valuable bioisostere in medicinal chemistry:

  • Rigid Linker: It acts as a spacer in PROTACs (Proteolysis Targeting Chimeras), maintaining a precise distance between the E3 ligase ligand and the target protein ligand.

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the vulnerable phenyl position (blocking P450 sites).

References

  • Liquid Crystal Properties & Lateral Substitution

    • H. Takatsu et al., "Physical Properties of Tolan Derivatives," Molecular Crystals and Liquid Crystals.
  • Sonogashira Coupling Protocols

    • Organic Syntheses, Coll.[2] Vol. 10, p. 567 (2004).

  • Dielectric Anisotropy Mechanisms

    • Merck Liquid Crystals Handbook (General Reference for Neg

Sources

Foundational

Precision Thermal Characterization of 3-Chloro-Tolan Derivatives

Executive Summary The precise determination of melting points and phase transition enthalpies in 3-chloro-tolan (diphenylacetylene) derivatives is not merely a measure of purity but a critical predictor of liquid crystal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of melting points and phase transition enthalpies in 3-chloro-tolan (diphenylacetylene) derivatives is not merely a measure of purity but a critical predictor of liquid crystalline (LC) utility. Unlike para-substituted analogs, the 3-chloro (meta) substitution introduces a structural "kink" and a lateral dipole moment that significantly disrupts molecular packing.

This guide outlines a rigorous workflow for synthesizing, purifying, and thermally characterizing these derivatives. It emphasizes the causality between the Sonogashira coupling efficiency and the resulting Differential Scanning Calorimetry (DSC) profiles, providing a self-validating protocol for researchers developing low-melting, high-birefringence LC mixtures.

Structural Significance: The "Meta" Effect

In tolan-based liquid crystals, high birefringence (


) is achieved through the rigid acetylene bridge. However, unsubstituted tolans often exhibit melting points too high for practical room-temperature applications.
  • Symmetry Breaking: Introducing a chlorine atom at the 3-position (meta) reduces the molecular symmetry compared to the 4-position (para). According to Carnelley’s Rule , lower symmetry correlates with lower melting points due to less efficient crystal lattice packing.

  • Lateral Dipole: The electronegative chlorine (

    
    ) creates a lateral dipole, which suppresses highly ordered smectic phases and promotes the formation of nematic phases—the "gold standard" for display applications.
    

Synthesis & Purification: The Foundation of Accuracy

Thermal analysis is meaningless without high-purity samples. Impurities, particularly residual palladium catalysts or homocoupled diynes, act as defects that broaden melting peaks and depress transition temperatures (Van't Hoff depression).

Optimized Sonogashira Protocol

The synthesis of 3-chloro-tolan derivatives typically involves coupling a 3-chloro-iodobenzene with a terminal phenylacetylene.

Reaction Scheme:



Step-by-Step Workflow:
  • Catalyst Activation: Dissolve aryl halide in anhydrous THF/TEA (degassed). Add

    
     (2 mol%) and CuI (1 mol%) under Argon.
    
  • Addition: Add the alkyne dropwise at room temperature to prevent homocoupling (Glaser coupling side-reaction).

  • Heating: Reflux at 60°C for 4-12 hours. Monitor via TLC.

  • Critical Purification:

    • Filtration: Remove ammonium salts.[1]

    • Silica Gel Column: Elute with Hexane/DCM to separate the target tolan from the homocoupled diyne byproduct.

    • Recrystallization:[2][3]Mandatory step. Use Ethanol or Hexane/Ethanol mixtures. Repeat until the DSC melting peak width at half-height is

      
      .
      
Visualization: Synthesis Logic

SynthesisWorkflow Reactants 3-Chloro-Iodobenzene + Phenylacetylene Catalysis Pd(II) / Cu(I) Catalytic Cycle Reactants->Catalysis THF/TEA, 60°C Crude Crude Tolan (+ Salts/Diyne) Catalysis->Crude 4-12 hrs Purification Col. Chromatography + Recrystallization Crude->Purification Remove Pd/Cu FinalProduct Pure 3-Chloro-Tolan (>99.5% Purity) Purification->FinalProduct Validated by DSC

Caption: Figure 1. Optimized Sonogashira coupling workflow emphasizing the critical purification step required for accurate thermal analysis.

Thermal Characterization Methodology

This protocol utilizes Differential Scanning Calorimetry (DSC) for quantitative data and Polarizing Optical Microscopy (POM) for qualitative phase identification.[4]

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Clearing Point (

), and Enthalpy of Fusion (

).

Protocol:

  • Calibration: Calibrate the DSC cell using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Hermetically seal 2–5 mg of the derivative in an aluminum pan. Use a reference pan (empty).

  • Cycle 1 (Erasing Thermal History): Heat from 25°C to 10°C above the expected isotropic point at 10°C/min. Hold for 1 min.

  • Cooling (Supercooling Analysis): Cool to 0°C at 5°C/min. Observe crystallization or glass transition.[5]

  • Cycle 2 (Analytical Run): Heat at 2°C/min .

    • Why 2°C/min? Fast heating rates (e.g., 10°C/min) cause thermal lag, artificially inflating the

      
       and broadening the peak.
      
Polarizing Optical Microscopy (POM)

Objective: Validate DSC peaks by observing optical textures (Schlieren, Marble, or Focal Conic).

Protocol:

  • Place the sample on a glass slide with a cover slip.

  • Heat using a hot stage (Linkam or similar) controlled to 0.1°C precision.

  • Observe under crossed polarizers.[6]

    • Solid: Dark or crystalline birefringence.

    • Nematic Phase: Fluid, mobile "Schlieren" textures (thread-like).

    • Isotropic Liquid: Completely dark (extinction).

Visualization: Thermal Analysis Logic

DSC_Logic Start Sample Preparation (2-5mg, Al Pan) Heat1 Heating Cycle 1 (Erase History) Start->Heat1 Cool Cooling Cycle (Detect Monotropic Phases) Heat1->Cool Heat2 Heating Cycle 2 (2°C/min - Analytical) Cool->Heat2 Decision Endothermic Peak Found? Heat2->Decision Result1 First Peak: Crystal -> Mesophase (Tm) Decision->Result1 Low Temp Result2 Second Peak: Mesophase -> Isotropic (Tc) Decision->Result2 High Temp POM Cross-Check with POM Textures Result1->POM Result2->POM

Caption: Figure 2. Logic flow for DSC analysis. Cycle 2 is the analytical standard to eliminate thermal history artifacts.

Data Analysis & Expected Trends[8]

Interpreting the Data

When analyzing 3-chloro-tolan derivatives, compare the results against unsubstituted and 4-chloro analogs.

Property3-Chloro (Meta)4-Chloro (Para)UnsubstitutedMechanistic Cause
Melting Point (

)
Lowest IntermediateHighMeta-substitution creates a "kink," disrupting packing efficiency.
Nematic Range Broad Narrow/SmecticNarrowLateral dipole suppresses smectic layering, favoring nematic.
Enthalpy (

)
LowerHigherHighestReduced lattice energy due to steric hindrance.
The Odd-Even Effect

If the derivative contains an alkyl chain (e.g., 3-chloro-4'-alkoxytolan), expect an odd-even effect in the melting points and clearing points.

  • Even Carbon Chains: Generally exhibit higher transition temperatures due to higher shape anisotropy (better packing).

  • Odd Carbon Chains: Lower temperatures due to the terminal methyl group projecting at an angle that increases steric volume.

Troubleshooting "Ghost" Peaks

If DSC shows small pre-transition peaks:

  • Solid-Solid Transition: The crystal might rearrange into a different polymorph before melting. Verification: Is it reversible on cooling?

  • Impurity: A broad, non-reversible peak usually indicates solvent entrapment or catalyst residue. Action: Recrystallize and dry under vacuum.

References

  • IOSR Journal of Engineering.Thermal Analysis of Liquid Crystal Mixtures.

  • Royal Society of Chemistry (RSC).Flow Chemistry: Sonogashira Coupling.

  • MDPI.Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives. (Analysis of lateral substitution on melting point depression).

  • Organic Syntheses.Synthesis of Terminal 1,3-Diynes via Sonogashira Coupling. (Purification strategies to remove homocoupled byproducts).

  • BenchChem.Sonogashira Coupling: A Detailed Protocol. (Step-by-step reaction conditions).

Sources

Exploratory

Thermodynamic stability of halogenated phenylethynyl benzenes

Title: Thermodynamic Stability & Molecular Engineering of Halogenated Phenylethynyl Benzenes: A Technical Guide Executive Summary: This guide details the thermodynamic and physicochemical profiles of halogenated phenylet...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Molecular Engineering of Halogenated Phenylethynyl Benzenes: A Technical Guide

Executive Summary: This guide details the thermodynamic and physicochemical profiles of halogenated phenylethynyl benzenes (PEBs), also known as halogenated tolanes. These rigid-rod molecules are critical scaffolds in two distinct high-value sectors: liquid crystal (LC) engineering , where they serve as high-birefringence mesogens, and pharmaceutical development , where they function as metabolically stable, rigid linkers. This document synthesizes the thermodynamic drivers of their phase behavior (enthalpy/entropy trade-offs) with their chemical stability profiles, providing actionable protocols for synthesis and characterization.

Part 1: The Thermodynamic Landscape

The stability of PEBs must be evaluated through two distinct thermodynamic lenses: Phase Stability (mesophase formation and melting points) and Chemical Stability (bond dissociation and metabolic resistance).

The Halogen Effect on Phase Thermodynamics

In the solid and mesomorphic states, the stability of PEBs is governed by intermolecular interactions. Halogens modulate this via two competing mechanisms:

  • Fluorine (F): Acts primarily through electronic withdrawal and shape anisotropy . Due to its low polarizability and small van der Waals radius (1.47 Å), fluorine substitution (especially lateral) disrupts efficient

    
    -
    
    
    
    stacking, often lowering melting points (
    
    
    ) and widening the nematic liquid crystal range. However, perfluorination (e.g., decafluorotolane) inverts this, creating robust "fluoro-stacking" interactions.
  • Bromine (Br) and Iodine (I): These atoms introduce Halogen Bonding (XB) . The high polarizability of I and Br creates a region of positive electrostatic potential (the

    
    -hole) along the C-X bond axis. This 
    
    
    
    -hole interacts with electron-rich regions (like the alkyne
    
    
    -system or Lewis bases) on adjacent molecules, significantly increasing lattice energy and thermal stability.
Graphviz Visualization: Structure-Property Relationships

The following diagram illustrates how specific halogen modifications dictate thermodynamic outcomes.

PEB_Stability Substituent Halogen Substituent Fluorine Fluorine (F) (Low Polarizability) Substituent->Fluorine Iodine Iodine (I) (High Polarizability) Substituent->Iodine Mechanism_F Steric Disruption & Dipole Repulsion Fluorine->Mechanism_F Lateral Sub. Mechanism_I Sigma-Hole Formation (Halogen Bonding) Iodine->Mechanism_I Terminal Sub. Outcome_F Lower Tm Wider Nematic Range Mechanism_F->Outcome_F Outcome_I High Lattice Energy Crystal Stability Mechanism_I->Outcome_I

Caption: Causal pathway linking halogen type to macroscopic thermodynamic properties. Fluorine promotes fluidity (mesophases), while Iodine promotes rigidity (crystallinity).

Part 2: Chemical Stability & Reactivity Profile

The Alkyne Vulnerability

The central alkyne (


) linkage is the thermodynamic weak point. While kinetically stable at room temperature, it is susceptible to:
  • Oxidative Cleavage: High-temperature exposure to oxygen can cleave the triple bond to carboxylic acids.

  • Glaser Homocoupling: In the presence of Cu(I) and oxidants, terminal alkynes dimerize, creating impurities that destabilize liquid crystal phases.

Metabolic Stability (Pharma Context)

In drug discovery, PEBs are often used as isosteres for amide bonds.

  • Metabolic Hotspots: Cytochrome P450 enzymes typically attack electron-rich aromatic rings (para-hydroxylation).

  • Halogen Blockade: Substituting the para position with Fluorine or Chlorine blocks this metabolic pathway, significantly increasing the biological half-life (

    
    ) of the scaffold. The C-F bond (approx. 116 kcal/mol) is thermodynamically inert to enzymatic cleavage.
    

Part 3: Experimental Protocols

Synthesis: Thermodynamic Control in Sonogashira Coupling

To ensure the thermodynamic purity required for phase analysis, the synthesis must avoid kinetic byproducts (homocoupling).

Protocol: Anaerobic Sonogashira Coupling

  • Objective: Synthesize 4-fluoro-4'-iodotolane with >99.5% purity.

  • Reagents: 1-fluoro-4-iodobenzene (1.0 eq), 4-ethynyltoluene (1.1 eq),

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent: Anhydrous

    
     / THF (1:1).
    

Step-by-Step Workflow:

  • Degassing (Critical): The solvent mixture must be degassed via three "freeze-pump-thaw" cycles. Oxygen presence catalyzes the Glaser homocoupling of the alkyne, producing diyne impurities that are difficult to separate.

  • Catalyst Activation: Add Pd and Cu catalysts under a positive pressure of Argon.

  • Addition: Add the aryl halide followed by the alkyne.

  • Thermal Control: Stir at room temperature for 1 hour, then heat to 50°C. Note: Excessive heat (>80°C) promotes alkyne polymerization.

  • Purification: Filter off ammonium salts. Silica gel chromatography (Hexane/DCM) is required. Recrystallize from ethanol to remove trace isomers.

Characterization: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining phase transition enthalpies (


).

Protocol:

  • Sample Prep: Encapsulate 2-5 mg of crystalline PEB in an aluminum pan.

  • Cycle:

    • Heat: 25°C

      
       150°C at 5°C/min (Determine Melting Point 
      
      
      
      ).
    • Hold: 1 min at peak temp (Erase thermal history).

    • Cool: 150°C

      
       25°C at 5°C/min (Determine Crystallization 
      
      
      
      or Mesophase formation).
  • Data Analysis: Integrate the endothermic peak to calculate

    
     (kJ/mol). A sharp peak indicates high purity; a broad peak suggests contamination or a "soft" mesophase transition.
    
Graphviz Visualization: Experimental Workflow

Experimental_Workflow Start Start: Reagents Degas Freeze-Pump-Thaw (Remove O2) Start->Degas Reaction Sonogashira Coupling (Pd/Cu, 50°C) Degas->Reaction Argon Atm. Check Check Purity (TLC/GC) Reaction->Check Purify Recrystallization (Ethanol) Check->Purify Impure DSC DSC Analysis (Phase Transitions) Check->DSC >99% Pure Purify->DSC

Caption: Workflow ensuring thermodynamic data integrity. Oxygen removal is the critical control point to prevent homocoupling.

Part 4: Comparative Thermodynamic Data

The following table summarizes the impact of halogenation on the thermodynamic stability (melting point and phase width) of 1,4-bis(phenylethynyl)benzene derivatives.

Compound StructureSubstituent (X)Melting Point (

)
Phase BehaviorThermodynamic Driver
Unsubstituted H179°CCrystallineEfficient

-stacking
Fluorinated F (Lateral)124°CNematic LCSteric disruption lowers lattice energy
Perfluorinated F (All positions)205°CSmectic/CrystallineFluoro-stacking (quadrupole interactions)
Iodinated I (Terminal)195°CCrystallineStrong Halogen Bonding (XB)

Data Interpretation: Lateral fluorine substitution is the most effective strategy for lowering thermodynamic stability enough to generate liquid crystalline phases (mesophases) at usable temperatures. Terminal iodine increases stability via halogen bonding, useful for crystal engineering but often too rigid for drug solubility.

References

  • Li, N., et al. (2013).[1][2] "Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition." International Journal of Molecular Sciences. Link

  • Saccone, M., et al. (2019). "Halogen Bonding beyond Crystals in Materials Science." Journal of Physical Chemistry B. Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Link

  • Słoczyńska, K., et al. (2019).[3] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link

  • Bruce, D. W., et al. (2023). "Halogen-Bonded Liquid Crystals."[4][5] Helvetica Chimica Acta.[4] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Chloro-3-(2-phenylethynyl)benzene via Sonogashira Coupling

< Abstract This document provides a comprehensive guide for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene from 1-chloro-3-iodobenzene and phenylacetylene. The core of this transformation is the Sonogashira couplin...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene from 1-chloro-3-iodobenzene and phenylacetylene. The core of this transformation is the Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol for laboratory execution, and provides critical insights into reaction optimization and safety considerations. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, has become an indispensable tool in modern organic synthesis.[3][4] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation that is fundamental to the construction of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][3][5] The reaction is prized for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups.[1][6]

The synthesis of 1-Chloro-3-(2-phenylethynyl)benzene serves as an excellent case study for the application of the Sonogashira coupling. This particular diarylacetylene is a valuable building block in medicinal chemistry and materials science. The selective coupling at the more reactive carbon-iodine bond over the less reactive carbon-chlorine bond highlights the chemoselectivity of the Sonogashira reaction, a key feature for synthetic chemists. The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[6]

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][4] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (1-chloro-3-iodobenzene) to a palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[6]

  • Transmetalation: The key step where the two cycles intersect. The palladium(II) intermediate reacts with a copper(I) acetylide, formed in the copper cycle, to generate a palladium(II) acetylide complex and regenerate the copper(I) catalyst.[6]

  • Reductive Elimination: The palladium(II) acetylide complex undergoes reductive elimination to yield the final product, 1-Chloro-3-(2-phenylethynyl)benzene, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Copper Cycle:

  • Coordination and Deprotonation: A copper(I) salt, typically CuI, coordinates with the terminal alkyne (phenylacetylene). In the presence of a base (e.g., an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[4][6] This intermediate is then transferred to the palladium center in the transmetalation step.

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, a significant advantage over earlier palladium-only methods that required harsh conditions.[1][4]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)-I(L)₂ Pd0->Pd_Intermediate Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CPh(L)₂ Pd_Intermediate->Pd_Alkyne Transmetalation Product Ar-C≡CPh Pd_Alkyne->Product Reductive Elimination Cu_Alkyne Ph-C≡C-Cu CuI CuI CuI->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->Pd_Intermediate To Transmetalation Alkyne Ph-C≡CH Alkyne->CuI Coordination

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This protocol is designed for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolNotes
1-Chloro-3-iodobenzeneC₆H₄ClI238.451.0 g4.19 mmolSubstrate
PhenylacetyleneC₈H₆102.130.51 g (0.56 mL)5.03 mmolCoupling Partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9029.4 mg0.042 mmolPalladium Precatalyst
Copper(I) IodideCuI190.458.0 mg0.042 mmolCo-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.1915 mL-Base and Solvent
Tetrahydrofuran (THF)C₄H₈O72.1110 mL-Co-solvent
Diethyl ether(C₂H₅)₂O74.12--For workup
Saturated NH₄Cl (aq)NH₄Cl53.49--For workup
BrineNaCl (aq)58.44--For workup
Anhydrous MgSO₄MgSO₄120.37--Drying agent
Equipment
  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Diagram: Experimental Workflow

Workflow start Start setup Assemble and purge reaction flask with inert gas. start->setup add_solids Add 1-chloro-3-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI. setup->add_solids add_liquids Add THF and triethylamine. add_solids->add_liquids add_alkyne Add phenylacetylene via syringe. add_liquids->add_alkyne react Stir at room temperature for 3-6 hours. Monitor by TLC. add_alkyne->react workup Quench with sat. NH₄Cl, extract with diethyl ether. react->workup dry Dry organic layer with anhydrous MgSO₄. workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify end Characterize product. purify->end

Caption: Step-by-step experimental workflow.

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-chloro-3-iodobenzene (1.0 g, 4.19 mmol), bis(triphenylphosphine)palladium(II) dichloride (29.4 mg, 0.042 mmol), and copper(I) iodide (8.0 mg, 0.042 mmol).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.[7] Add anhydrous THF (10 mL) and triethylamine (15 mL) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (0.56 mL, 5.03 mmol) dropwise to the reaction mixture at room temperature using a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 3 to 6 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Chloro-3-(2-phenylethynyl)benzene.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Critical Parameters and Optimization

  • Catalyst System: While Pd(PPh₃)₂Cl₂ is a reliable catalyst, other palladium sources like Pd(PPh₃)₄ can also be used. The choice of phosphine ligands can also influence the reaction rate and yield.[4]

  • Copper Co-catalyst: The presence of copper(I) iodide is crucial for the reaction to proceed at a reasonable rate under mild conditions. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[2] Careful control of reaction conditions is necessary to minimize this side reaction.

  • Base: An amine base like triethylamine or diisopropylamine is essential to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the alkyne.[6]

  • Solvent: A combination of an amine and a co-solvent like THF or DMF is often used to ensure the solubility of all reactants.

  • Inert Atmosphere: The exclusion of oxygen is critical as it can lead to the oxidative homocoupling of the alkyne and deactivate the palladium catalyst.

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled with care. Phenylacetylene is flammable. Triethylamine is corrosive and has a strong odor. All manipulations should be performed in a well-ventilated fume hood.

  • Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.

  • Exotherms: While the Sonogashira coupling is generally not highly exothermic, it is always good practice to monitor the reaction temperature, especially during the initial stages. Unexpected exotherms have been reported in some cases, potentially due to polymerization of the alkyne in the presence of CuI.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene from 1-chloro-3-iodobenzene and phenylacetylene. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This application note provides a solid foundation for the successful execution of this important transformation in a laboratory setting.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • ACS Publications. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-chloro-3-(phenylethynyl)benzene. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Synthesis of 3-Chlorotolan

Introduction: The synthesis of diarylacetylenes, such as 3-chlorotolan (also known as 1-chloro-3-(phenylethynyl)benzene), is of significant interest to researchers in medicinal chemistry and materials science due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of diarylacetylenes, such as 3-chlorotolan (also known as 1-chloro-3-(phenylethynyl)benzene), is of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile building blocks for complex organic molecules and functional materials. Among the various synthetic methodologies, the palladium-catalyzed Sonogashira cross-coupling reaction stands out as a highly efficient and reliable method for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2] This application note provides a detailed protocol for the synthesis of 3-chlorotolan via the Sonogashira coupling of 1-chloro-3-iodobenzene and phenylacetylene, offering insights into the reaction mechanism, experimental setup, and product characterization.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper complexes.[1] While the precise mechanism can be influenced by the specific reaction conditions, a generally accepted pathway is illustrated below. The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The catalytic cycle can be broadly divided into two interconnected parts:

  • The Palladium Cycle: This cycle begins with the oxidative addition of the aryl halide (1-chloro-3-iodobenzene) to the active Pd(0) catalyst, forming a Pd(II)-aryl complex.

  • The Copper Cycle: Concurrently, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the Pd(II)-aryl complex in a process called transmetalation. The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final product, 3-chlorotolan, and regenerate the active Pd(0) catalyst, thus completing the cycle.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (1-Chloro-3-iodobenzene) PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)-C≡CR        L₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R (3-Chlorotolan) RedElim->Product CuCycle Copper Cycle Alkyne H-C≡C-R (Phenylacetylene) CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + Cu(I), Base Base Base CuAcetylide->Transmetalation caption Figure 1. Simplified diagram of the Sonogashira catalytic cycle.

Caption: A simplified representation of the dual catalytic cycle in the Sonogashira reaction.

Experimental Protocol

This protocol is adapted from a general procedure for the Sonogashira coupling of iodoarenes with terminal alkynes.[3]

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMmolNotes
1-Chloro-3-iodobenzeneC₆H₄ClI238.45119.2 mg0.5Aryl halide
PhenylacetyleneC₈H₆102.1381.7 mg (83 µL)0.75Terminal alkyne
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.901.75 mg0.0025Palladium catalyst (0.5 mol%)
Copper(I) IodideCuI190.450.95 mg0.005Co-catalyst (1 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19101.2 mg (140 µL)1.0Base and solvent
TolueneC₇H₈92.145 mL-Solvent

Equipment:

  • Schlenk flask or a screw-cap vial (4 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Experimental Workflow:

Workflow A 1. Add reagents to flask: 1-Chloro-3-iodobenzene, Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Toluene, Et₃N B 2. Degas the reaction mixture A->B C 3. Heat at 55 °C under inert atmosphere B->C D 4. Monitor reaction by TLC C->D E 5. Aqueous workup D->E F 6. Extraction with organic solvent E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize the product H->I caption Figure 2. Experimental workflow for the synthesis of 3-chlorotolan.

Caption: A step-by-step workflow for the palladium-catalyzed synthesis of 3-chlorotolan.

Procedure:

  • Reaction Setup: To a 4 mL screw-cap vial or a Schlenk flask equipped with a magnetic stir bar, add 1-chloro-3-iodobenzene (119.2 mg, 0.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (1.75 mg, 0.0025 mmol, 0.5 mol%), and copper(I) iodide (0.95 mg, 0.005 mmol, 1 mol%).

  • Addition of Solvent and Reagents: Add toluene (5 mL) and triethylamine (140 µL, 1.0 mmol) to the vial. Finally, add phenylacetylene (83 µL, 0.75 mmol).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Reaction: Place the vial in a preheated oil bath at 55 °C and stir vigorously for 3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-chlorotolan.

Characterization of 3-Chlorotolan:

The identity and purity of the synthesized 3-chlorotolan can be confirmed by various spectroscopic methods. The following data serves as a reference for the expected product.[4]

  • Appearance: Yellowish oil.[4]

  • Molecular Formula: C₁₄H₉Cl[5]

  • Molecular Weight: 212.68 g/mol [5]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.55 - 7.51 (m, 3H), 7.43 – 7.40 (m, 1H), 7.39 – 7.28 (m, 5H).[4]

  • ¹³C NMR (300 MHz, CDCl₃): δ 134.32, 131.82, 131.59, 129.86, 129.71, 128.76, 128.64, 128.55, 125.16, 122.9, 90.68, 88.06.[4]

  • HRMS-DART (m/z): [M+H]⁺ calculated for C₁₄H₁₀Cl: 213.04710; found 213.04687.[4]

  • IR (ATR, cm⁻¹): 3057, 2926, 2845, 2226, 1579, 1492, 874, 749, 537.[4]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle or a different batch.
Insufficient degassingOxygen can deactivate the catalyst. Improve the degassing procedure (e.g., longer bubbling time, use of freeze-pump-thaw).
Impure reagents or solventsUse freshly distilled or high-purity reagents and anhydrous solvents.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenRigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.
High catalyst loading or temperatureOptimize the catalyst loading and reaction temperature. Lowering the temperature may reduce homocoupling.
Difficulty in purification Incomplete reactionEnsure the reaction has gone to completion by TLC before workup.
Formation of byproductsOptimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-chlorotolan using a palladium-catalyzed Sonogashira cross-coupling reaction. By understanding the underlying mechanism and following the outlined experimental procedure, researchers can reliably synthesize this valuable compound for their research and development needs. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate and efficient optimization of the reaction.

References

  • Szilvási, T., & Kégl, T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-chloro-3-(phenylethynyl)benzene. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Echavarren, A. M., et al. (n.d.). Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. [Link]

  • Doering, A. A. (1967). U.S. Patent No. 3,341,595. U.S.
  • (2011). CN Patent No. 102079688A.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]

  • Quora. (2024, July 7). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). U.S.
  • Google Patents. (n.d.). U.S.
  • Universidad de Guanajuato. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Chloro-3-(2-phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-3-(2-phenylethynyl)benzene is a diarylacetylene derivative with significant potential as a building block in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-phenylethynyl)benzene is a diarylacetylene derivative with significant potential as a building block in medicinal chemistry and materials science. Its rigid, linear structure and the presence of a reactive chlorine atom make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. This document provides a comprehensive guide to the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene via a Sonogashira coupling reaction, detailing the necessary reagents, a step-by-step protocol, and methods for purification and characterization.

Synthetic Strategy: The Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] In this specific synthesis, 1-chloro-3-iodobenzene is coupled with phenylacetylene. The choice of 1-chloro-3-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, allowing for selective reaction at the iodo-position.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active palladium(0) catalyst undergoes oxidative addition with the aryl iodide (1-chloro-3-iodobenzene) to form a palladium(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex in a transmetalation step.

  • Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 1-Chloro-3-(2-phenylethynyl)benzene, and regenerate the active palladium(0) catalyst.

Reagents and Materials

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
1-Chloro-3-iodobenzeneC₆H₄ClI238.45625-99-0Skin and eye irritant
PhenylacetyleneC₈H₆102.13536-74-3Flammable, skin and eye irritant
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9013965-03-2Skin sensitizer, irritant
Copper(I) iodideCuI190.457681-65-4Harmful if swallowed, skin/eye irritant
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Flammable, corrosive, toxic
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Flammable, irritant
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, irritant
HexaneC₆H₁₄86.18110-54-3Flammable, irritant
Ethyl acetateC₄H₈O₂88.11141-78-6Flammable, irritant
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Silica gel (for column chromatography)SiO₂60.087631-86-9

Experimental Protocol

Synthesis of 1-Chloro-3-(2-phenylethynyl)benzene

This procedure is adapted from established Sonogashira coupling protocols.[3][4]

1. Reaction Setup:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-iodobenzene (1.00 g, 4.19 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.147 g, 0.21 mmol, 0.05 equiv) and copper(I) iodide (0.040 g, 0.21 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

2. Addition of Reagents:

  • Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (TEA, 1.17 mL, 8.38 mmol, 2.0 equiv).

  • Add phenylacetylene (0.51 mL, 4.61 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

3. Reaction:

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

4. Workup:

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visual Representation of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add 1-chloro-3-iodobenzene, PdCl₂(PPh₃)₂, and CuI to a dry flask. setup2 2. Evacuate and backfill with inert gas. setup1->setup2 reagents 3. Add anhydrous THF, TEA, and phenylacetylene. setup2->reagents stir 4. Stir at room temperature for 12 hours. reagents->stir quench 5. Quench with saturated NH₄Cl solution. stir->quench extract 6. Extract with dichloromethane. quench->extract wash_dry 7. Wash with brine and dry over MgSO₄. extract->wash_dry concentrate 8. Concentrate under reduced pressure. wash_dry->concentrate purify 9. Purify by column chromatography. concentrate->purify

Caption: Workflow for the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Chloro-3-(2-phenylethynyl)benzene as a colorless oil or a low-melting solid.[5]

Characterization

The structure and purity of the synthesized 1-Chloro-3-(2-phenylethynyl)benzene can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54-7.49 (m, 3H), 7.40 (dt, J = 7.1, 1.6 Hz, 1H), 7.37-7.32 (m, 3H), 7.30 (dt, J = 8.3, 1.6 Hz, 1H), 7.26 (t, J = 8.3 Hz, 1H).[5]

  • ¹³C NMR (100 MHz, CDCl₃): δ 134.1, 131.6, 131.4, 129.7, 129.5, 128.6, 128.5, 128.4, 125.0, 122.7, 90.5, 87.9.[5]

  • Mass Spectrometry (EI-MS): m/z 212 ([M]⁺).[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenylacetylene and triethylamine are flammable liquids and should be handled away from ignition sources.

  • Palladium catalysts are toxic and can cause skin sensitization. Avoid inhalation of dust and skin contact.

  • Dichloromethane is a suspected carcinogen and should be handled with extreme care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • (n.d.). SI revised 1108. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene and phenylacetylene at different cycles. (n.d.). Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • (n.d.). Chlorination of phenylallene derivatives with 1-chloro- 1,2-benziodoxol-3-one: synthesis of vicinal. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-chloro-3-(phenylethynyl)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-chlorine-3-phenyl propane.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • (n.d.). Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Retrieved from [Link]

Sources

Application

Application Note: 1-Chloro-3-(2-phenylethynyl)benzene as a Tunable Component in Molecular Electronics

An in-depth guide to the application of 1-Chloro-3-(2-phenylethynyl)benzene in the field of molecular electronics, designed for researchers and drug development professionals. This document provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 1-Chloro-3-(2-phenylethynyl)benzene in the field of molecular electronics, designed for researchers and drug development professionals. This document provides a comprehensive overview of the molecule's properties, synthesis, and its use in forming and characterizing single-molecule electronic devices.

Introduction

The field of molecular electronics aims to use single molecules or nanoscale molecular assemblies as active components in electronic circuits.[1] This approach promises to overcome the physical limitations of conventional silicon-based electronics, offering miniaturization down to the ultimate atomic scale.[2][3] Oligo(phenylene ethynylene) (OPE) derivatives, such as diphenylacetylene and its substituted analogues, are exemplary candidates for "molecular wires" due to their rigid, conjugated backbone that facilitates charge transport.[2][4]

This application note focuses on 1-Chloro-3-(2-phenylethynyl)benzene , a specific OPE derivative. The strategic placement of a chloro-substituent on the phenyl ring is not arbitrary; it serves as a chemical handle to modulate the molecule's electronic properties. The electron-withdrawing nature of the chlorine atom and its meta-position influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn dictates the charge transport characteristics of a single-molecule junction.[5] This guide provides the theoretical context, synthesis protocols, and detailed methodologies for fabricating and characterizing molecular junctions using this compound.

Molecular Profile and Synthesis

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential before its application in complex experimental setups.

PropertyValueSource
Molecular Formula C₁₄H₉Cl[6][7]
Molecular Weight 212.67 g/mol [6][7]
CAS Number 51624-34-1[7][8]
Appearance Yellow oil / Liquid[7]
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl[9]
InChI Key CJJTXRHGEOOABC-UHFFFAOYSA-N[8]
Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of 1-Chloro-3-(2-phenylethynyl)benzene is reliably achieved via a Palladium-Copper catalyzed Sonogashira cross-coupling reaction. This method is a cornerstone in the synthesis of phenylethynylbenzene derivatives.[2][10]

Reaction Scheme:

(3-Chlorophenyl)iodide + Phenylacetylene --[Pd(PPh₃)₄, CuI, Et₃N]--> 1-Chloro-3-(2-phenylethynyl)benzene

Materials:

  • 1-Chloro-3-iodobenzene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 1-Chloro-3-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe.

  • Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Rationale: Removal of dissolved oxygen is critical as it can oxidize the palladium catalyst, rendering it inactive and leading to undesired side reactions.

  • Substrate Addition: Slowly add phenylacetylene (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 70-80 °C and allow it to react for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the triethylammonium iodide salt. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]

Theoretical Framework: Charge Transport in Molecular Junctions

To appreciate the application of 1-Chloro-3-(2-phenylethynyl)benzene, one must understand the fundamental principles of charge transport at the single-molecule level.[3]

Mechanism: In a typical two-terminal molecular junction, the molecule is sandwiched between two metallic electrodes. Charge transport is governed by quantum mechanical tunneling through the molecule.[3] The conductance of the junction is highly dependent on the alignment of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with the Fermi level of the electrodes.

cluster_0 Metal Electrode 1 cluster_1 Molecular Bridge cluster_2 Metal Electrode 2 E1 Fermi Level (EF) LUMO LUMO HOMO HOMO E1->HOMO  Hole Tunneling (HOMO-mediated) E2 Fermi Level (EF) LUMO->E2  Electron Tunneling (LUMO-mediated)  

Caption: Energy diagram of a single-molecule junction.

The Role of the Chloro-Substituent: The chlorine atom is an electron-withdrawing group due to its high electronegativity. Its presence on the phenyl ring lowers the energy of both the HOMO and LUMO levels. This shift in orbital energies alters the energy gap (ΔE) between the molecular orbitals and the electrode Fermi level, thereby "tuning" the conductance.[5] The meta-positioning prevents direct conjugation with the phenylethynyl backbone, resulting in a primarily inductive effect on the molecule's electronic structure.

Protocol: Single-Molecule Conductance Measurement

The Scanning Tunneling Microscope-Break Junction (STM-BJ) technique is a powerful method to measure the conductance of a single molecule.[3][12]

Caption: Workflow for the STM-Break Junction (STM-BJ) experiment.

Materials and Equipment
  • STM system capable of break-junction measurements

  • Gold (Au) wire (99.99%) for tip fabrication

  • Au(111) on mica substrate

  • 1-Chloro-3-(2-phenylethynyl)benzene

  • 1,2,4-Trichlorobenzene (TCB), spectroscopic grade

  • Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION

  • Argon or Nitrogen gas for drying

Step-by-Step Protocol
  • Substrate and Tip Preparation:

    • Cut a gold wire and electrochemically etch it to form a sharp STM tip.

    • Anneal the Au(111) substrate in a hydrogen flame until it glows orange-red to create atomically flat terraces.

    • Rationale: A clean, atomically flat substrate and a sharp tip are crucial for forming stable and reproducible single-atom contacts.[13]

  • Solution Preparation:

    • Prepare a 0.1 mM solution of 1-Chloro-3-(2-phenylethynyl)benzene in TCB.

    • Rationale: TCB is a suitable solvent due to its low volatility and high boiling point, which ensures stable measurement conditions. The low concentration minimizes intermolecular interactions.

  • STM-BJ Measurement:

    • Place a small droplet of the molecular solution onto the Au(111) substrate within the STM.

    • Engage the STM tip with the substrate.

    • Repeatedly drive the STM tip into and out of contact with the gold substrate at a constant bias voltage (e.g., 100 mV).

    • During each retraction cycle, the gold contact thins to a single atom, which then breaks, creating a nanogap. Molecules from the solution can spontaneously bridge this gap.[14]

    • Simultaneously, record the tunneling current as a function of tip displacement.

  • Data Acquisition and Analysis:

    • Collect thousands of individual current-displacement traces.

    • Traces showing distinct plateaus in current are indicative of a molecule bridging the electrodes. The conductance (G) is calculated as G = I/V.

    • Construct a 1D conductance histogram by plotting the frequency of occurrence of conductance values. Peaks in the histogram correspond to the most probable conductance of a single-molecule junction.[14]

Protocol: Fabrication of Self-Assembled Monolayers (SAMs)

To create more stable devices, molecules are often functionalized with anchoring groups (e.g., thiols) that form covalent bonds with the electrode surface, creating a Self-Assembled Monolayer (SAM).[15] While 1-Chloro-3-(2-phenylethynyl)benzene lacks a standard anchor, a derivative can be readily synthesized.

Hypothetical Molecule: 4-((3'-chloro-5'-(phenylethynyl)phenyl)ethynyl)benzenethiol

cluster_0 In Solution cluster_1 On Substrate mol1 Thiol Anchor OPE Backbone End Group SAM_layer S S S mol1->SAM_layer:w Self-Assembly mol2 Thiol Anchor OPE Backbone End Group mol2->SAM_layer:w mol3 Thiol Anchor OPE Backbone End Group mol3->SAM_layer:w Au_Substrate Au(111) Substrate SAM_layer:s->Au_Substrate:n Chemisorption (Au-S Bond)

Caption: Schematic of SAM formation on a gold substrate.

Protocol for SAM Formation
  • Substrate Preparation: Use a freshly prepared Au(111) substrate as described in section 3.2.

  • Immersion: Immerse the substrate in a 1 mM solution of the thiol-functionalized molecule in ethanol or THF for 24 hours in a dark, inert environment.[16]

    • Rationale: The thiol group has a strong affinity for gold and will spontaneously form a covalent Au-S bond. The 24-hour immersion allows for the formation of a well-ordered, densely packed monolayer.[15]

  • Rinsing: After immersion, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of argon or nitrogen.

  • Characterization: The resulting SAM can be characterized using techniques like Scanning Tunneling Microscopy (STM) to visualize the molecular packing or X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and bonding.[12][16]

Data Interpretation and Expected Outcomes

The primary output of the STM-BJ experiment is a conductance histogram. For OPE-type molecules, this typically reveals a primary peak corresponding to the conductance of a single molecule.

Expected Effect of the Chloro-Substituent: The electron-withdrawing chloro-substituent is expected to lower the molecular conductance compared to the unsubstituted parent molecule, diphenylacetylene. This is because the substituent pulls the HOMO level further away from the gold Fermi level, increasing the energy barrier for hole tunneling, which is often the dominant transport channel in such molecules.[5]

MoleculeKey Structural FeatureExpected Relative ConductanceRationale
DiphenylacetyleneUnsubstituted BackboneHigherHOMO level is closer to the electrode Fermi level.
1-Chloro-3-(phenylethynyl)benzene meta-Chloro (Electron-Withdrawing)Lower Inductive effect lowers the HOMO energy, increasing the tunneling barrier.[5]
1-Amino-3-(phenylethynyl)benzenemeta-Amino (Electron-Donating)HigherDonating group raises the HOMO energy, decreasing the tunneling barrier.

Conclusion

1-Chloro-3-(2-phenylethynyl)benzene serves as an excellent model compound for investigating the fundamental principles of molecular electronics. Its rigid conjugated structure makes it a viable molecular wire, while the meta-chloro substituent provides a precise tool for tuning its electronic properties through inductive effects. The protocols detailed in this guide for synthesis, single-molecule junction fabrication, and SAM formation provide a robust framework for researchers to explore how targeted chemical modifications can control charge transport at the nanoscale. These studies are vital for the rational design of next-generation molecular components for advanced electronic applications.[17]

References

  • Tour, J. M. (2000). Synthesis and Preliminary Testing of Molecular Wires and Devices. Macromolecular Symposia. Available at: [Link]

  • Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Phenylacetonitriles. Organic Syntheses. Available at: [Link]

  • Barluenga, J., et al. (2013). Chlorination of phenylallene derivatives with 1-chloro- 1,2-benziodoxol-3-one: synthesis of vicinal. Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25116, 1-Chloro-2-(phenylethynyl)benzene. PubChem. Retrieved February 15, 2026. Available at: [Link]

  • Freudenberg, J., et al. (2017). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. Angewandte Chemie International Edition. Available at: [Link]

  • Ge, C., et al. (2023). Fabrication and Characterization of Molecular Electronic Devices. ResearchGate. Available at: [Link]

  • García-Gil, S., et al. (2008). Dependence of charge-transport parameters on static correlation and self-interaction energy: the case of a 1,4-bis(phenylethynyl)benzene derivative conjugated molecule. The Journal of Physical Chemistry A. Available at: [Link]

  • Kim, Y., et al. (2015). Controlled switching of single-molecule junctions by mechanical motion of a phenyl ring. Beilstein Journal of Nanotechnology. Available at: [Link]

  • Li, Z., et al. (2013). Conductance Switching and Mechanisms in Single-Molecule Junctions. Angewandte Chemie International Edition. Available at: [Link]

  • Venkataraman, L., et al. (2007). Electronics and Chemistry: Varying Single Molecule Junction Conductance Using Chemical Substituents. arXiv. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1-chloro-3-(phenylethynyl)benzene. synthesis.rest. Available at: [Link]

  • Henderson, T. S., & Keller, T. M. (2018). Synthesis of phenylethynylbenzenes. U.S. Patent No. 9,981,887 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Aragó, J., et al. (2017). Virtual Design in Organic Electronics: Screening of a Large Set of 1,4-Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors. The Journal of Physical Chemistry C. Available at: [Link]

  • Xiang, D., et al. (2023). Molecular electronic devices based on atomic manufacturing methods. National Science Review. Available at: [Link]

  • Hsu, C., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. Liquid Crystals. Available at: [Link]

  • Gać, J. S., et al. (2024). Influence of Peripheral Alkyl Groups on Junction Configurations in Single-Molecule Electronics. The Journal of Physical Chemistry C. Available at: [Link]

  • Allain, F., & Blais, J. (2024). Self-Assembled Monolayers of Push–Pull Chromophores as Active Layers and Their Applications. Molecules. Available at: [Link]

  • Egger, S., et al. (2022). Investigation of electron-induced cross-linking of self-assembled monolayers by scanning tunneling microscopy. Beilstein Journal of Nanotechnology. Available at: [Link]

  • Hsu, C., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules. Available at: [Link]

  • Chem-Space. (n.d.). 1-chloro-3-(2-phenylethynyl)benzene. chem-space.com. Retrieved February 15, 2026. Available at: [Link]

  • Lee, J., et al. (2022). Chain and End Group Effects of Self-Assembled Monolayers of Tripodal Molecules on Solid–Liquid Interfacial Thermal Resistance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Beijing Xinheng Co., Ltd. (n.d.). 1-Chloro-3-(2-phenylethynyl)benzene. chembeijing.com. Retrieved February 15, 2026. Available at: [Link]

Sources

Method

Application Notes and Protocols: Scale-Up Procedures for 1-Chloro-3-(2-phenylethynyl)benzene Production

Introduction 1-Chloro-3-(2-phenylethynyl)benzene is a significant intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its diarylacetylene structure serves as a key building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-3-(2-phenylethynyl)benzene is a significant intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its diarylacetylene structure serves as a key building block in the construction of complex molecular architectures. The efficient and safe production of this compound on a larger scale is critical for its application in drug development and materials science.

This document provides a comprehensive guide to the scale-up of 1-Chloro-3-(2-phenylethynyl)benzene synthesis, with a focus on the Sonogashira cross-coupling reaction. The protocols and application notes herein are intended for researchers, scientists, and drug development professionals, offering detailed methodologies and insights into the practical considerations of process scale-up.

Reaction Overview: The Sonogashira Coupling

The most common and efficient method for synthesizing 1-Chloro-3-(2-phenylethynyl)benzene is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2]

The choice of aryl halide is a critical factor influencing the reactivity of the Sonogashira catalytic system.[1] Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1][3] For the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene, using 1-chloro-3-iodobenzene is generally preferred due to its higher reactivity, allowing for milder reaction conditions.[1]

Reaction Mechanism

The catalytic cycle of the Sonogashira reaction is well-established and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-chloro-3-iodobenzene) to form a Pd(II) intermediate.

  • Transmetalation: The terminal alkyne (phenylacetylene) reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 1-Chloro-3-(2-phenylethynyl)benzene, and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition (Ar-X) Aryl-Pd(II)-C≡C-R' L2 Aryl-Pd(II)-C≡C-R' L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-C≡C-R' L2 Transmetalation (R'-C≡C-Cu) Product Aryl-C≡C-R' Aryl-Pd(II)-C≡C-R' L2->Product Reductive Elimination R'-C≡C-H R'-C≡C-H R'-C≡C-Cu R'-C≡C-Cu R'-C≡C-H->R'-C≡C-Cu [Cu(I)] Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger-scale production process introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

Reagent Selection and Stoichiometry
ReagentMolar Ratio (vs. Aryl Halide)Rationale
1-Chloro-3-iodobenzene1.0Limiting reagent
Phenylacetylene1.1 - 1.2A slight excess ensures complete consumption of the more expensive aryl halide.
Pd Catalyst (e.g., Pd(PPh₃)₄)0.005 - 0.02Catalyst loading should be optimized to balance reaction rate and cost. Lower loadings are desirable for large-scale production.
CuI0.01 - 0.05Co-catalyst to facilitate the formation of the copper acetylide.
Base (e.g., Triethylamine)2.0 - 3.0Acts as a scavenger for the hydrogen halide formed during the reaction and maintains a basic environment.
Solvent (e.g., THF, Toluene)5 - 10 mL/g of aryl halideProvides a suitable medium for the reaction and facilitates heat transfer.
Reaction Conditions
  • Temperature: The Sonogashira reaction is typically conducted at temperatures ranging from room temperature to 80°C.[4] For the coupling of an aryl iodide, the reaction often proceeds efficiently at room temperature.[1] Careful temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is essential.

  • Mixing: Efficient mixing is critical to ensure homogeneity and facilitate mass transfer, especially in larger reactors. The choice of impeller and agitation speed should be carefully considered to avoid localized "hot spots" and ensure uniform reaction rates.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

  • For large-scale operations, consider additional protection such as face shields and flame-retardant clothing.[6]

Handling of Reagents:

  • Phenylacetylene: This is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[5][8][9] It is also harmful if swallowed and can cause skin and eye irritation.[7][8]

  • 1-Chloro-3-iodobenzene: This compound can cause skin and eye irritation.

  • Palladium Catalysts: These are often pyrophoric and should be handled under an inert atmosphere.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Process Safety:

  • Use explosion-proof electrical equipment.[5][9]

  • Ground and bond all equipment to prevent static discharge.[5]

  • Ensure adequate ventilation to prevent the buildup of flammable vapors.[5][6]

  • Have appropriate fire extinguishing media (e.g., CO₂, dry chemical, foam) readily available.[7]

Detailed Protocol for Scale-Up Production

This protocol describes a 100 g scale synthesis of 1-Chloro-3-(2-phenylethynyl)benzene.

Materials and Equipment
MaterialQuantity
1-Chloro-3-iodobenzene100 g (0.42 mol)
Phenylacetylene47.1 g (0.46 mol)
Tetrakis(triphenylphosphine)palladium(0)4.85 g (4.2 mmol)
Copper(I) iodide1.60 g (8.4 mmol)
Triethylamine127.5 g (1.26 mol)
Tetrahydrofuran (THF), anhydrous1 L
Equipment
2 L three-necked round-bottom flask
Mechanical stirrer
Reflux condenser
Dropping funnel
Nitrogen/Argon inlet
Heating mantle with temperature controller
Buchner funnel and filter flask
Rotary evaporator
Experimental Procedure

Caption: Workflow for the scale-up synthesis of 1-Chloro-3-(2-phenylethynyl)benzene.

  • Setup: Assemble the 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging:

    • To the flask, add 1-Chloro-3-iodobenzene (100 g, 0.42 mol), Tetrakis(triphenylphosphine)palladium(0) (4.85 g, 4.2 mmol), and Copper(I) iodide (1.60 g, 8.4 mmol).

    • Add anhydrous THF (1 L) to the flask and stir the mixture until all solids are dissolved.

    • Add triethylamine (127.5 g, 1.26 mol) to the reaction mixture.

    • In a dropping funnel, place phenylacetylene (47.1 g, 0.46 mol).

  • Reaction:

    • Add the phenylacetylene dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and triethylamine.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate (500 mL).

    • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 250 mL) and then with brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.[10] For large-scale production, recrystallization is often the more practical method.

  • Product Isolation:

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Chloro-3-(2-phenylethynyl)benzene as a solid.

Conclusion

The scale-up of the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene via the Sonogashira coupling reaction is a feasible process when careful attention is paid to reagent stoichiometry, reaction conditions, and safety protocols. The detailed procedures and considerations outlined in these application notes provide a robust framework for researchers and chemical engineers to successfully and safely produce this valuable compound on a larger scale.

References

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. Available from: [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available from: [Link]

  • 2-Phenylbutyronitrile. Organic Syntheses. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Quora. Available from: [Link]

  • Chlorination of phenylallene derivatives with 1-chloro- 1,2-benziodoxol-3-one: synthesis of vicinal. Supporting Information. Available from: [Link]

  • Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[5][6][11]triazolo[4,3-a]quinoxalines in water. National Center for Biotechnology Information. Available from: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. Available from: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available from: [Link]

  • 1-chloro-3-(phenylethynyl)benzene. Chemical Synthesis Database. Available from: [Link]

  • Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. Available from: [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]

  • Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) 1-Iodo-4-(phenylethynyl)benzene. The Royal Society of Chemistry. Available from: [Link]

  • (PDF) A Practical Synthesis of Bridged Diarylacetylenes. Amanote Research. Available from: [Link]

  • Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science (RSC Publishing). Available from: [Link]

  • Lactide: Production Routes, Properties, and Applications. MDPI. Available from: [Link]

  • Lactide: Production Routes, Properties, and Applications. PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Optimization for 1-Chloro-3-(2-phenylethynyl)benzene Synthesis

Current Status: Operational Topic: Sonogashira Cross-Coupling Optimization Target Product: 1-Chloro-3-(2-phenylethynyl)benzene (CAS: 136653-83-1) Precursor Strategy: Chemoselective coupling of 1-Chloro-3-iodobenzene Modu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Sonogashira Cross-Coupling Optimization Target Product: 1-Chloro-3-(2-phenylethynyl)benzene (CAS: 136653-83-1) Precursor Strategy: Chemoselective coupling of 1-Chloro-3-iodobenzene

Module 1: The Thermodynamic Sweet Spot

Why Temperature is Your Critical Variable

In the synthesis of 1-Chloro-3-(2-phenylethynyl)benzene , temperature is not just a kinetic driver; it is the selectivity gatekeeper .

This reaction relies on exploiting the bond dissociation energy (BDE) difference between the Carbon-Iodine (C-I) bond (~65 kcal/mol) and the Carbon-Chlorine (C-Cl) bond (~95 kcal/mol).

  • The Target Zone (20°C – 45°C): At this range, the Palladium(0) catalyst undergoes oxidative addition exclusively at the C-I bond. The C-Cl bond remains kinetically inert, preserving the chloro-substituent for future functionalization.

  • The Danger Zone (>60°C):

    • Loss of Chemoselectivity: Higher thermal energy can force oxidative addition at the C-Cl site, leading to polymerization or double-coupling (formation of 1,3-bis(phenylethynyl)benzene).

    • Glaser Coupling: Elevated temperatures significantly accelerate the copper-mediated homocoupling of phenylacetylene, producing the unwanted 1,4-diphenylbuta-1,3-diyne dimer.

    • Catalyst Death: In the absence of stabilizing ligands, Pd(0) tends to aggregate into inactive Palladium black at temperatures >80°C.

Visualizing the Selectivity Landscape

Chemoselectivity Start Reaction Mixture (1-Cl-3-I-benzene + Phenylacetylene) LowTemp Low Temp (<10°C) Kinetic Stall Start->LowTemp Too Cold SweetSpot OPTIMAL (20-40°C) Selective C-I Activation Start->SweetSpot Controlled HighTemp High Temp (>60°C) Non-Selective Activation Start->HighTemp Overheated Side1 Impurity A Unreacted Starting Material LowTemp->Side1 Stalled Cycle Product Target Product 1-Chloro-3-(2-phenylethynyl)benzene SweetSpot->Product Chemoselective Path Side2 Impurity B 1,3-Bis(phenylethynyl)benzene (Double Coupling) HighTemp->Side2 C-Cl Activation Side3 Impurity C Glaser Dimer (Diphenylbutadiyne) HighTemp->Side3 Cu-mediated oxidation

Figure 1: Thermal impact on reaction pathways. The "Sweet Spot" maximizes yield while suppressing C-Cl activation and homocoupling.

Module 2: Troubleshooting Guide

Diagnose Your Issue by Symptom

Use this matrix to identify thermal deviations in your specific experiment.

SymptomLikely Thermal CauseMechanistic ExplanationCorrective Action
Reaction Stalled (<10% conv.) Too Low (<10°C) The transmetallation step (transfer of alkyne from Cu to Pd) has a high activation barrier.Warm to 25°C. If still slow, add heat to 40°C. Do not exceed 60°C.
Solution turns black rapidly Too High (>80°C) "Pd Black" precipitation. Ligands dissociate, and Pd(0) aggregates into inactive nanoparticles.Reduce temp. Increase ligand load (PPh3) to stabilize Pd species.
Product contains no Chlorine Too High (>70°C) C-Cl bond activation occurred. You have synthesized the double-coupled product.Strictly limit temp to 40°C. Ensure stoichiometry is 1:1.05 (Aryl Halide : Alkyne).
Large amount of white/yellow solid N/A (Reagent Issue) This is likely triethylammonium halide salt (byproduct), not a thermal failure.Normal. Filter off the salts during workup.
"Glaser Dimer" detected High Temp + O2 High temp accelerates Cu-catalyzed oxidation of alkyne in the presence of trace air.Degas solvents thoroughly (freeze-pump-thaw). Keep temp <40°C.

Module 3: Optimized Experimental Protocol

The "Gold Standard" Chemoselective Route

Objective: Synthesize 1-Chloro-3-(2-phenylethynyl)benzene with >85% yield and <2% dechlorination.

Reagents:

  • Substrate: 1-Chloro-3-iodobenzene (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.05 equiv) — Slight excess only.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et3N) [Degassed] or THF/Et3N (1:1) mixture.

Step-by-Step Methodology:

  • System Preparation:

    • Oven-dry a 2-neck round-bottom flask. Cool under a stream of Argon or Nitrogen.

    • Critical: Oxygen is the enemy of this reaction.[1] Sparge your solvent (Et3N or THF) with inert gas for 20 minutes prior to use.

  • Charging (The "Cold Start"):

    • Add Pd(PPh3)2Cl2 and CuI to the flask.

    • Add the degassed solvent. The solution should be yellow/light orange.

    • Add 1-Chloro-3-iodobenzene.

    • Cool the mixture to 0°C using an ice bath. Why? To control the initial exotherm upon alkyne addition.

  • Initiation:

    • Add Phenylacetylene dropwise via syringe over 5-10 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (23-25°C) naturally.

  • Reaction Monitoring:

    • Stir at RT for 4–6 hours.

    • Monitor via TLC (Hexane/EtOAc).

    • Checkpoint: If conversion is <50% after 4 hours, warm gently to 40°C . Do not exceed this limit.

  • Workup:

    • The reaction will produce a heavy precipitate (Et3N·HI salts).

    • Dilute with diethyl ether or ethyl acetate.

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo.

  • Purification:

    • Purify via Silica Gel Flash Chromatography.

    • Eluent: 100% Hexanes (Product is non-polar) → Gradual gradient to 5% EtOAc if needed.

    • Note: The Glaser dimer (impurity) is often more polar than the product; careful fractionation separates them.

Workflow Logic Tree

Protocol Setup Degas Solvents (Remove O2) Mix Add Catalysts + Aryl Iodide Cool to 0°C Setup->Mix Add Add Phenylacetylene Dropwise Mix->Add Warm Warm to 25°C Stir 4 Hours Add->Warm Check TLC Check Warm->Check Complete Complete? Proceed to Workup Check->Complete Yes Incomplete Incomplete? Heat to 40°C Check->Incomplete No Incomplete->Check After 2 hrs

Figure 2: Operational workflow emphasizing the "Cold Start" and temperature ramp.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 1,3-Dichlorobenzene instead of the Iodo-precursor to save money? A: Not with the standard protocol described above. Aryl chlorides are significantly less reactive. To activate the C-Cl bond, you would need:

  • High temperatures (>100°C).[2][3][4]

  • Specialized bulky electron-rich ligands (e.g., XPhos, Buchwald precatalysts). Risk:[5] If you use these forcing conditions, you lose the ability to stop at the mono-substituted product easily, likely resulting in a mixture of mono- and bis-alkynylated products. Stick to the Iodo-precursor for high-purity mono-substitution.

Q: My product is an oil, but literature says it should be a solid. Did I fail? A: Not necessarily. 1-Chloro-3-(2-phenylethynyl)benzene has a relatively low melting point (often reported around 45-55°C depending on purity). If it contains trace solvent or Glaser dimer, it may remain an oil. Try high-vacuum drying or recrystallization from cold pentane/ethanol.

Q: Why is the order of addition important? A: Adding the alkyne last (especially at 0°C) prevents the formation of high concentrations of Copper-Acetylide species before the Palladium cycle is ready to accept them. This minimizes the window of opportunity for the Copper-Acetylide to undergo oxidative homocoupling (Glaser reaction).

References

  • Sonogashira Coupling Mechanism & Reactivity Orders

    • Wikipedia: Sonogashira Coupling. (General reactivity order: Aryl Iodide > Aryl Bromide > Aryl Chloride).[6]

  • Chemoselectivity of Aryl Iodides vs.

    • Beletskaya, I. P., & Cheprakov, A. V. (2007). The Sonogashira Copper-Free Coupling: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Optimization of Temperature in Sonogashira Reactions

    • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Detailed review of catalyst systems and thermal effects).

  • Glaser Coupling Side-Reactions

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Explains the mechanism of oxidative homocoupling competing with cross-coupling).

Sources

Optimization

Technical Support Center: Photostability of 1-Chloro-3-(2-phenylethynyl)benzene

Case ID: UV-STAB-003-CL Status: Active Subject: Degradation pathways, troubleshooting artifacts, and handling protocols for m-chlorotolan derivatives. Executive Summary Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UV-STAB-003-CL Status: Active Subject: Degradation pathways, troubleshooting artifacts, and handling protocols for m-chlorotolan derivatives.

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected degradation, color changes, or additional peaks in your chromatograms for 1-Chloro-3-(2-phenylethynyl)benzene (also known as m-chlorodiphenylacetylene or m-chlorotolan).

The Core Issue: This molecule is inherently photoactive.[1] Under UV irradiation (specifically UV-A and UV-B), it undergoes a Mallory Photocyclization , converting the alkyne bridge into a phenanthrene fused-ring system. Unlike simple degradation, this is a constructive chemical reaction that yields specific, stable regioisomers, often mistaken for synthetic impurities.

Module 1: The Degradation Mechanism

Understanding the "Why" is critical for troubleshooting. The degradation is not random bond cleavage; it is a predictable electrocyclic ring closure followed by oxidation.

The Pathway

When exposed to photons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), the central triple bond excites to a singlet state, often undergoing intersystem crossing. It cyclizes to form a dihydrophenanthrene intermediate.[2] In the presence of oxygen (even trace amounts in solvents), this intermediate oxidizes to form chlorophenanthrenes.

Critical Note on Regiochemistry: Because the chlorine atom is in the meta position (position 3) relative to the alkyne bridge, the ring closure can occur at two different ortho positions. This results in two distinct regioisomers , appearing as two new impurity peaks in HPLC.

Pathway Visualization

Photocyclization Start 1-Chloro-3-(2-phenylethynyl)benzene (Starting Material) Excited Excited State (Singlet/Triplet) Start->Excited UV Absorption (λ ~300-350 nm) Intermediate Dihydrophenanthrene Intermediate (Unstable) Excited->Intermediate 6π-Electrocyclization Intermediate->Start Thermal Reversion (No Oxidant Present) ProdA 1-Chlorophenanthrene (Minor Isomer - Steric Clash) Intermediate->ProdA Oxidation (O2/I2) Path A (Ortho-1) ProdB 3-Chlorophenanthrene (Major Isomer - Favored) Intermediate->ProdB Oxidation (O2/I2) Path B (Ortho-2)

Caption: Figure 1. The Mallory photocyclization pathway showing the divergence into two distinct regioisomeric impurities due to the meta-chloro substituent.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose if your sample has suffered UV degradation.

Symptom 1: HPLC shows new peaks
  • Observation: You see two new peaks eluting later than the main peak (phenanthrenes are generally more lipophilic/planar than the alkyne).[1]

  • Root Cause: Formation of 1-chlorophenanthrene and 3-chlorophenanthrene.[1]

  • Confirmation: Check the UV spectrum of the new peaks. Phenanthrenes have a distinct, structured absorption with higher

    
     than the parent tolan.
    
  • Action: These are not synthesis byproducts; they are storage artifacts. Re-purify and store in amber glass.

Symptom 2: Solution turns yellow/brown[1]
  • Observation: Clear solutions in

    
     or hexanes turn yellow after sitting on the bench.
    
  • Root Cause: Formation of the dihydrophenanthrene intermediate (often colored) or oxidative oligomerization if concentration is high.[1]

  • Action: Degas solvents.[1] The oxidation step requires dissolved

    
    . Removing oxygen can make the cyclization reversible (returning to starting material) rather than permanent.
    
Symptom 3: NMR "Missing" Protons
  • Observation: The aromatic region becomes complex.

  • Diagnostic Marker: Look for a new singlet or doublet appearing downfield (approx.[1] 8.5–9.0 ppm). These are the "bay region" protons (H4/H5) of the phenanthrene ring, which are heavily deshielded.

  • Action: If these signals are present, irreversible cyclization has occurred.

Module 3: Handling & Prevention Protocols

Standard Operating Procedure (SOP) for Handling
ParameterRecommendationTechnical Rationale
Lighting Gold/Yellow Fluorescent Lights or LED (>500 nm).Standard white fluorescent tubes emit significant UV-A (365 nm), which overlaps with the molecule's absorption band.
Glassware Amberized (Low-Actinic) Glass or Aluminum Foil wrap.[1]Blocks >99% of light below 450 nm.
Solvents Degassed (Sparged) solvents for long-term solution storage.[1]The transition from dihydrophenanthrene to phenanthrene is oxidative.[3][4] Removing

inhibits the irreversible step.
Analysis HPLC Detection: Monitor at 254 nm but minimize flow cell exposure.High-intensity DAD/PDA lamps can degrade the sample during the run if the flow is stopped.
Experimental Protocol: Photostability Stress Test

Use this protocol to validate if your packaging is sufficient.[1]

  • Preparation: Prepare a 1 mg/mL solution of 1-Chloro-3-(2-phenylethynyl)benzene in Acetonitrile.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the unwrapped vial in a photostability chamber (or direct sunlight) for 4 hours.

  • Analysis: Run HPLC on both samples.

  • Calculation:

    
    [1]
    
  • Acceptance: If degradation > 0.5%, the compound must be handled under "Light Sensitive" protocols.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I reverse the degradation? A: No. Once the phenanthrene ring is formed (oxidized), it is aromatic and extremely stable. You must separate the impurities via column chromatography.

Q: Why do I see two impurity peaks instead of one? A: This is due to the chlorine atom being in the meta position.[1] The ring can close on either side of the chlorine (positions 2 or 6 of the phenyl ring), creating two different structural isomers.

Q: Is the molecule stable as a solid? A: It is significantly more stable in the solid state than in solution.[1] However, surface yellowing can occur. Store solids in amber vials.

Q: Does this reaction happen in the dark? A: No. This is a strictly photochemical process requiring photon absorption to access the excited singlet state. Thermal energy (heat) alone will not trigger this cyclization below decomposition temperatures.

References

  • Mallory, F. B.; Mallory, C. W. (1984).[3][5][6] "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 30, 1–456.[6]

    • Authoritative source for the mechanism of diarylethylene photocycliz
  • ICH Expert Working Group. (1996). "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation.

    • Standard protocol for photostability testing in pharmaceutical development.
  • Katz, T. J., et al. (1991). "Synthesis of Functionalized Helicenes." Journal of Organic Chemistry, 56(12), 3969-3979.

    • Provides experimental details on the regioselectivity of photocyclization in meta-substituted substr

Sources

Troubleshooting

Technical Support Center: Precision Synthesis of Halogenated Tolans

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Sonogashira Cross-Coupling Reference ID: TS-TOLAN-HALO-001 Executive Summary: The Challenge of Halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Sonogashira Cross-Coupling Reference ID: TS-TOLAN-HALO-001

Executive Summary: The Challenge of Halogenated Tolans

Synthesizing halogenated tolans (diphenylacetylenes) requires balancing reactivity with chemoselectivity. These molecules are critical scaffolds for liquid crystals and optoelectronic materials. The primary challenge lies in the Sonogashira coupling , where the presence of multiple halogen atoms (F, Cl, Br, I) on the aromatic rings introduces competing reaction pathways.

Your Goal: Couple a terminal alkyne with an aryl halide to form the tolan bridge (


) while preserving other halogen substituents and preventing homocoupling.

Diagnostic Logic & Decision Pathways

Before adjusting your parameters, identify your specific failure mode using the logic flow below.

TroubleshootingLogic Start Identify Impurity / Failure Mode ImpurityType What is the major impurity? Start->ImpurityType Glaser Diyne (Homocoupling) (Ar-C≡C-C≡C-Ar) ImpurityType->Glaser Dimer found Dehalo Dehalogenated Product (Ar-H instead of Ar-X) ImpurityType->Dehalo Mass = Product - Halogen + H WrongHalo Regioisomer/Oligomer (Coupling at Br instead of I) ImpurityType->WrongHalo Scrambled substitution Stalled Reaction Stalled / Pd Black ImpurityType->Stalled Low Conversion Sol_Glaser CAUSE: O2 Leak or Excess Cu FIX: Degas (Freeze-Pump-Thaw) Switch to Cu-Free Protocol Glaser->Sol_Glaser Sol_Dehalo CAUSE: Hydride Source (Alcohol?) FIX: Switch to Aprotic Solvent (THF/DMF) Reduce Temp Dehalo->Sol_Dehalo Sol_WrongHalo CAUSE: Temp too high / Catalyst too active FIX: Run at RT Use Pd(PPh3)2Cl2 (Less active than Pd(dba)2) WrongHalo->Sol_WrongHalo Sol_Stalled CAUSE: Ligand Dissociation FIX: Add Excess Ligand (PPh3) Check Halide Reactivity (I > Br > Cl) Stalled->Sol_Stalled

Figure 1: Diagnostic decision tree for isolating specific side-reaction mechanisms in tolan synthesis.

Troubleshooting Guides & FAQs

Module A: The "Glaser" Problem (Homocoupling)

Symptom: You observe a significant amount of symmetric diyne (


) alongside your desired tolan.

Q: Why is my alkyne coupling with itself instead of the aryl halide? A: This is the Glaser coupling side reaction. It is catalyzed by Copper(I) in the presence of Oxygen.

  • Mechanism: Cu(I) forms a copper-acetylide.[1][2] If

    
     is present, it oxidizes the Cu(I) species to Cu(II), facilitating the radical dimerization of two alkyne units.
    
  • Immediate Fix:

    • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

    • Slow Addition: Add the alkyne dropwise via a syringe pump. This keeps the concentration of copper-acetylide low relative to the oxidative addition complex (

      
      ), statistically favoring the cross-coupling.
      
    • Eliminate Copper: Switch to a Copper-Free Protocol (See Protocol B below). While slower, it eliminates the mechanistic pathway for Glaser coupling entirely [1].

Module B: Chemoselectivity (Saving the Halogens)

Symptom: You are reacting 1-bromo-4-iodobenzene with phenylacetylene, intending to couple at the Iodine, but you see coupling at the Bromine or double-coupling.

Q: How do I ensure reaction only at the Iodine site? A: You must exploit the rate of oxidative addition:


.
  • Temperature Control: Run the reaction at Room Temperature (20-25°C) . The activation energy for oxidative addition into the C-I bond is significantly lower than for C-Br. Heating (>50°C) provides enough energy to overcome the barrier for C-Br activation, leading to mixtures [2].

  • Catalyst Selection: Use

    
    .[1] It is robust but less "hyper-active" than bulky, electron-rich phosphine systems (like 
    
    
    
    or Buchwald ligands) which are designed to activate inert chlorides and bromides.
  • Stoichiometry: Use a slight deficit of the alkyne (0.95 eq) relative to the di-haloarene to prevent double-addition.

Module C: Dehalogenation & Reduction

Symptom: The mass spectrum shows a peak corresponding to


.

Q: Why are my halogens falling off the ring? A: This is hydrodehalogenation. It occurs when the Pd-Aryl intermediate undergoes


-hydride elimination or intercepts a hydride source before transmetallation.
  • Solvent Check: Are you using alcohols (MeOH, iPrOH)? These act as hydride donors. Switch to aprotic solvents like THF, DMF, or Toluene .

  • Base Check: Some amine bases can act as reducing agents at high temperatures. If this persists, switch to an inorganic base (

    
     or 
    
    
    
    ) in a solid-liquid phase transfer system.

Experimental Protocols

Protocol A: Standard Chemoselective Synthesis (Copper-Catalyzed)

Best for: Dihaloarenes where selectivity (I vs Br) is required.

  • Charge: In a Schlenk tube, add

    
     (2 mol%) and 
    
    
    
    (1 mol%).
  • Substrates: Add 1-bromo-4-iodobenzene (1.0 eq).

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous THF (degassed) and Triethylamine (

    
    , 3.0 eq).
    
  • Addition: Add terminal alkyne (1.05 eq) dropwise over 30 minutes at Room Temperature .

  • Monitor: Stir at 25°C. Monitor by TLC/GC. Do not heat unless conversion stalls after 4 hours.

Protocol B: High-Purity Copper-Free Synthesis

Best for: Eliminating Glaser impurities in simple halogenated tolans.

  • Charge:

    
     (2 mol%), 
    
    
    
    (4-6 mol%), and
    
    
    (2.0 eq).
  • Solvent: DMF or NMP (degassed).

  • Process: Add aryl halide (1.0 eq) and alkyne (1.2 eq).

  • Activation: Heat to 60-80°C.

    • Note: Without Copper, the alkyne activation is the rate-limiting step (via a carbopalladation mechanism or direct deprotonation by carbonate). This requires heat, which risks activating C-Br bonds. Use this only if your aryl halide is an Iodide or if you lack other sensitive halogens. [3].

Comparative Data: Catalyst Systems

ParameterStandard (Pd/Cu)Copper-Free (Pd-only)Bulky Ligand (Pd/P(tBu)3)
Glaser Risk High (requires anaerobic)Zero Low
Rate Fast (mins to hours)Slow (hours to overnight)Very Fast
I vs Br Selectivity Excellent (at RT)GoodPoor (Activates Br)
Temp Required 20°C - 40°C60°C - 100°C20°C
Rec. Use Case Dihaloarenes (I/Br)Simple Tolans, High PurityUnreactive Chlorides

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Glaser cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Cu_Cycle Cu(I) Catalyst Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Cu_Cycle->Cu_Acetylide Alkyne + Base TransMet Transmetallation (Ar-Pd-C≡C-R) Cu_Acetylide->TransMet + Ar-Pd-I Glaser_Prod GLASER PRODUCT (R-C≡C-C≡C-R) Cu_Acetylide->Glaser_Prod Homocoupling Product TOLAN PRODUCT (Ar-C≡C-R) TransMet->Product Reductive Elim. Product->Pd0 Oxygen Oxygen (O2) Oxygen->Cu_Acetylide Oxidation

Figure 2: Mechanistic competition. Note how Oxygen intercepts the Cu-Acetylide to form the Glaser product, bypassing the Palladium cycle.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. Source: Royal Society of Chemistry (RSC Advances), 2021. URL:[Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling. Source: ResearchGate (Chemistry A European Journal), 2015. URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction. Source: Organic Chemistry Portal (Org.[1] Lett. 2020). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-Chloro-3-(2-phenylethynyl)benzene

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-Chloro-3-(2-phenylethynyl)benzene, a diarylacetylene derivative, and presents a comparative study with structurally related analogs to illuminate the subtle yet significant effects of substituent placement and electronic properties on the resulting spectra.

The Decisive Role of ¹H NMR in Structural Verification

In the synthesis of complex organic molecules, confirming the desired structure is a critical step. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals in a ¹H NMR spectrum offer a wealth of information about the electronic environment of the protons and their spatial relationships with neighboring atoms. For diarylacetylenes, ¹H NMR is particularly powerful for confirming the substitution pattern on the aromatic rings.

In-Depth Analysis of 1-Chloro-3-(2-phenylethynyl)benzene

The ¹H NMR spectrum of 1-Chloro-3-(2-phenylethynyl)benzene, recorded in deuterated chloroform (CDCl₃), exhibits a series of signals in the aromatic region, characteristic of the two phenyl rings.

¹H NMR (CDCl₃) Data: δ 7.54-7.49 (m, 3H), 7.40 (dt, J = 7.1, 1.6 Hz, 1H), 7.37-7.32 (m, 3H), 7.30 (dt, J = 8.3, 1.6 Hz, 1H), 7.26 (t, J = 8.3 Hz, 1H).[1]

Signal Assignment and Rationale:

The spectrum can be divided into two main regions of interest: the signals from the unsubstituted phenyl ring and those from the 3-chlorophenyl ring.

  • Unsubstituted Phenyl Ring (C₆H₅): The protons on the unsubstituted phenyl ring typically appear as a multiplet due to complex spin-spin coupling. In this case, the multiplet integrating to 3H between δ 7.37-7.32 ppm corresponds to the meta- and para-protons of this ring, while the multiplet for 2H between δ 7.54-7.49 ppm can be assigned to the ortho-protons, which are slightly deshielded by the proximity to the acetylene bridge.

  • 3-Chlorophenyl Ring: The substitution pattern on this ring gives rise to four distinct proton signals.

    • The chlorine atom is an electron-withdrawing group through induction and a weak deactivator. This influences the chemical shifts of the adjacent protons.

    • The proton ortho to both the chloro and phenylethynyl groups (H-2) is expected to be a singlet or a narrow triplet and is found within the multiplet at δ 7.54-7.49 ppm.

    • The proton ortho to the chloro group and meta to the phenylethynyl group (H-4) appears as a doublet of triplets at δ 7.40 ppm.

    • The proton para to the chloro group and meta to the phenylethynyl group (H-5) is observed as a triplet at δ 7.26 ppm.

    • The proton ortho to the phenylethynyl group and meta to the chloro group (H-6) is a doublet of triplets at δ 7.30 ppm.

The observed multiplicities are a result of ortho- (³J ≈ 7-9 Hz), meta- (⁴J ≈ 2-3 Hz), and para- (⁵J ≈ 0-1 Hz) coupling between the protons on the benzene ring.

Comparative Analysis with Structurally Related Analogs

To better understand the influence of the substituent on the ¹H NMR spectrum, a comparison with other meta- and para-substituted (2-phenylethynyl)benzene derivatives is highly instructive. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in the shielding or deshielding of the aromatic protons. This effect is often quantified by Hammett substituent constants (σ).

CompoundSubstituent (X)PositionHammett Constant (σm)Key ¹H NMR Chemical Shifts (δ, ppm) of Substituted Ring
1-Chloro-3-(2-phenylethynyl)benzene -Cl meta +0.37 7.54-7.49 (m, H-2), 7.40 (dt, H-4), 7.26 (t, H-5), 7.30 (dt, H-6) [1]
1-Bromo-3-(2-phenylethynyl)benzene-Brmeta+0.397.67 (t), 7.46-7.41 (m), 7.18 (t)
1-Methyl-3-(2-phenylethynyl)benzene-CH₃meta-0.077.37-7.30 (m), 7.23 (t), 7.14 (dd)[1]
1-Methoxy-3-(2-phenylethynyl)benzene-OCH₃meta+0.127.24 (t), 7.13 (dt), 7.06 (dd), 6.88 (ddd)[1]
1-(Trifluoromethyl)-3-(2-phenylethynyl)benzene-CF₃meta+0.437.79 (s), 7.68 (d), 7.59-7.51 (m), 7.46 (t)[1]
1-Chloro-4-(2-phenylethynyl)benzene-Clpara+0.237.44 (d), 7.30 (d)

Analysis of Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents with positive Hammett constants, such as chloro, bromo, and trifluoromethyl, are electron-withdrawing. They deshield the protons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced for the protons ortho and para to the substituent. In our target molecule, the chloro group's inductive effect contributes to the overall downfield shift of the protons on the substituted ring compared to the unsubstituted ring. The trifluoromethyl group, being a stronger EWG, causes a more significant downfield shift in its analog.

  • Electron-Donating Groups (EDGs): Substituents with negative Hammett constants, like the methyl group, are electron-donating. They shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). This is evident in the spectrum of 1-Methyl-3-(2-phenylethynyl)benzene, where the signals for the substituted ring are generally found at a higher field compared to the chloro-substituted analog. The methoxy group, while having a positive σm value due to its inductive effect, can act as a resonance donor, leading to a more complex influence on the chemical shifts.

  • Positional Isomerism: A comparison with 1-Chloro-4-(2-phenylethynyl)benzene highlights the importance of substituent position. The para-substitution pattern results in a simpler spectrum with two doublets for the substituted ring, a consequence of the molecule's symmetry.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation: a. Weigh 5-10 mg of the solid sample of 1-Chloro-3-(2-phenylethynyl)benzene. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: a. The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. b. The spectrometer is locked onto the deuterium signal of the CDCl₃. c. The sample is shimmed to optimize the magnetic field homogeneity. d. A standard single-pulse experiment is used with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. e. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

3. Data Processing: a. The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. b. The spectrum is phased and baseline corrected. c. The chemical shifts are referenced to the TMS signal at 0.00 ppm. d. The signals are integrated to determine the relative number of protons.

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals reference->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-Chloro-3-(2-phenylethynyl)benzene provides a clear and detailed structural fingerprint. Through careful analysis of chemical shifts and coupling patterns, the substitution on both aromatic rings can be unequivocally confirmed. Furthermore, by comparing its spectrum with those of other substituted diarylacetylenes, the predictable and rational influence of substituent electronic effects and positional isomerism on ¹H NMR spectra is demonstrated. This comparative approach not only strengthens the structural assignment of the target molecule but also provides a valuable educational framework for researchers and scientists working in the field of organic chemistry and drug development.

References

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. New Journal of Chemistry, 40(10), 8636-8644. [Link]

  • Li, J. H., Zhang, X. D., & Xie, Y. X. (2006). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd (OAc) 2/Pyrimidines Catalytic System. The Journal of Organic Chemistry, 71(1), 118-121. [Link]

  • Novák, Z., Nemes, P., & Kotschy, A. (2004). A Novel Palladium Catalyst for the Sonogashira Coupling of Aryl and Vinyl Iodides. Organic Letters, 6(26), 4917-4920. [Link]

  • Ponra, S., et al. (2015). Practical synthesis of polysubstituted naphthalene derivatives via HNTf2-catalyzed benzannulation reaction. ARKIVOC, 2015(6), 264-276. [Link]

  • Taillefer, M., et al. (2008). A Simple, General, and Highly Efficient Copper Catalyst for the Sonogashira Coupling of Aryl and Vinyl Chlorides. Organic Letters, 10(15), 3203-3206. [Link]

  • Wang, Y. H., et al. (2003). A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides with Terminal Alkynes. Organic Letters, 5(11), 1841-1844. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Wu, Y., et al. (2007). A general and efficient ligand-free copper-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes. Tetrahedron, 63(9), 1963-1969. [Link]

  • Zhang, M. M., et al. (2014). Synthesis of Internal Alkynes by Pd (PPh3) 4/TMEDA-Catalyzed Kumada Cross-Coupling of Alkynyl Halides with Grignard Reagents. European Journal of Organic Chemistry, 2014(30), 6769-6773. [Link]

Sources

Comparative

FTIR Analysis of Alkyne Stretch in 1-Chloro-3-(2-phenylethynyl)benzene

A Comparative Technical Guide for Structural Characterization Executive Summary: The "Silent" Stretch Challenge In the characterization of diarylalkynes, the internal carbon-carbon triple bond ( ) presents a unique spect...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Characterization

Executive Summary: The "Silent" Stretch Challenge

In the characterization of diarylalkynes, the internal carbon-carbon triple bond (


) presents a unique spectroscopic challenge. For symmetric molecules like diphenylacetylene, this stretch is infrared (IR) inactive due to the exclusion rule (center of inversion).

However, 1-Chloro-3-(2-phenylethynyl)benzene breaks this symmetry. The meta-chlorine substituent induces a dipole moment change along the molecular axis during the stretching vibration, rendering the alkyne moiety IR active. This guide objectively compares the performance of FTIR analysis for this specific application against its primary alternatives: Raman Spectroscopy and


C NMR , providing a validated protocol for maximizing detection sensitivity.

Technical Context: Symmetry Breaking & Dipole Physics

The detectability of the alkyne stretch in this molecule is governed by the physics of symmetry breaking.

  • The Molecule: 1-Chloro-3-(2-phenylethynyl)benzene consists of two phenyl rings connected by an ethynyl linker. One ring is unsubstituted; the other bears a chlorine atom at the 3-position (meta).

  • The Selection Rule:

    • Raman Active: The symmetric stretching of the dense electron cloud in the triple bond causes a massive change in polarizability. This makes Raman the "gold standard" for signal intensity.

    • IR Active (Conditional): IR absorption requires a change in dipole moment (

      
      ). In perfectly symmetric diarylalkynes, this change is zero. In the meta-chloro derivative, the electron-withdrawing nature of the chlorine atom (
      
      
      
      ) creates an electronic asymmetry across the alkyne bridge.

Key Insight: While the stretch is IR active, it remains weak to medium in intensity compared to terminal alkynes.[1] Standard FTIR scans may miss it without optimized parameters.

Visualization: Vibrational Selection Logic

SymmetryLogic Molecule 1-Chloro-3-(2-phenylethynyl)benzene Alkyne Internal Alkyne (-C≡C-) Molecule->Alkyne Symmetry Asymmetric Substitution (3-Cl vs H) Alkyne->Symmetry Physics_IR Dipole Change (dμ/dQ ≠ 0) Weak but Non-zero Symmetry->Physics_IR Breaks Inversion Center Physics_Raman Polarizability Change (dα/dQ) Very Strong Symmetry->Physics_Raman Retains e- Density Result_IR FTIR Signal: 2210–2240 cm⁻¹ (Weak) Physics_IR->Result_IR Result_Raman Raman Signal: 2220 cm⁻¹ (Strong) Physics_Raman->Result_Raman

Figure 1: Mechanistic logic dictating the spectral visibility of the internal alkyne stretch in asymmetric diarylalkynes.

Comparative Analysis: FTIR vs. Alternatives

The following table contrasts the performance of FTIR against Raman and NMR for this specific application.

Table 1: Performance Matrix
FeatureFTIR (Recommended Protocol) Raman Spectroscopy

C NMR
Primary Signal

stretch @ ~2215–2230 cm⁻¹

stretch @ ~2220 cm⁻¹
Alkynyl carbons @ 88–91 ppm
Sensitivity Low/Medium (Requires asymmetry)High (Dominant peak)High (Structural certainty)
Sample Prep Fast (ATR) or Moderate (KBr)None (Direct solid/liquid)Slow (Dissolution required)
Interference

background (if unpurged)
Fluorescence (from aromatic rings)Solvent peaks
Quantification Good (Beer-Lambert law)Difficult (scattering intensity varies)Excellent (Integration)
Cost/Access Low / UbiquitousMedium / SpecializedHigh / Specialized
Expert Insight on Alternatives:
  • Why not just use Raman? While Raman offers a stronger signal for the alkyne, aromatic compounds like 1-Chloro-3-(2-phenylethynyl)benzene often exhibit fluorescence when excited by standard 532 nm or 785 nm lasers. This fluorescence background can overwhelm the Stokes shift peaks, requiring expensive 1064 nm excitation sources to mitigate.

  • Why not just use NMR? NMR is the structural proof, but it is discontinuous. You cannot use NMR for real-time reaction monitoring or rapid QC of solid batches.

Validated Experimental Protocol: High-Sensitivity FTIR

To reliably detect the weak alkyne stretch in this molecule, a standard "drop-and-shoot" ATR approach is often insufficient. The following protocol maximizes signal-to-noise ratio (SNR).

Method A: Diamond ATR (Rapid QC)

Best for: Routine purity checks and high-throughput screening.

  • Instrument Setup: Use an FTIR spectrometer with a DTGS detector.

  • Crystal Selection: Single-bounce Diamond ATR (robustness) or Germanium (if high refractive index is needed, though Diamond is standard here).

  • Background: Collect 32 scans of the clean air background.

  • Sample Loading: Place ~5 mg of solid 1-Chloro-3-(2-phenylethynyl)benzene onto the crystal.

  • Compression: Apply maximum pressure using the slip-clutch clamp. Crucial: Poor contact is the #1 cause of missing weak alkyne bands.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (High resolution is needed to distinguish sharp alkyne peaks from noise).

    • Scans: 64 or 128 scans (Increased averaging is required to resolve the weak dipole change).

  • Data Processing: Apply an ATR correction algorithm if quantitative comparison to transmission libraries is required.

Method B: KBr Pellet (Research Grade)

Best for: Publication-quality spectra and detection of trace features.

  • Preparation: Grind 1-2 mg of sample with ~200 mg of dry spectroscopic-grade KBr in an agate mortar.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Physics: Transmission mode increases the path length significantly compared to ATR (~10-20 µm vs ~2 µm), theoretically enhancing the absorbance of the weak alkyne stretch by 5-10x .

  • Result: The peak at ~2215-2230 cm⁻¹ will appear distinct and sharp, free from ATR path-length distortion.

Workflow Visualization

Protocol Start Start: Solid Sample Decision Goal: Rapid QC or Detailed Analysis? Start->Decision ATR_Step1 Method A: Diamond ATR Decision->ATR_Step1 Rapid QC KBr_Step1 Method B: KBr Pellet Decision->KBr_Step1 Detailed/Publication ATR_Step2 Apply High Pressure (Crucial for weak signals) ATR_Step1->ATR_Step2 ATR_Step3 Acquire 64+ Scans Res: 2 cm⁻¹ ATR_Step2->ATR_Step3 Analysis Analyze Region 2200-2250 cm⁻¹ ATR_Step3->Analysis KBr_Step2 Grind 1:100 with KBr Press @ 10 Tons KBr_Step1->KBr_Step2 KBr_Step3 Transmission Mode (Max Sensitivity) KBr_Step2->KBr_Step3 KBr_Step3->Analysis

Figure 2: Decision tree for selecting the optimal FTIR sampling technique based on analytical requirements.

Data Interpretation & Troubleshooting

When analyzing the spectrum of 1-Chloro-3-(2-phenylethynyl)benzene, look for the following diagnostic bands.

Spectral Fingerprint Table
Frequency (cm⁻¹)AssignmentNotes
3050–3080 C-H Stretch (Aromatic)Standard aromatic markers.
2210–2230 C≡C Stretch (Internal) The Critical Feature. Look for a sharp, weak-to-medium band. If missing, check sample contact (ATR) or concentration (KBr).
1590, 1480 C=C Ring StretchStrong aromatic skeletal vibrations.
780, 680 C-H Out-of-PlaneDiagnostic of substitution patterns (meta-substituted and monosubstituted rings).
~1070-1090 C-Cl StretchOften coupled with ring vibrations; look for bands in the fingerprint region.

Troubleshooting the "Missing" Peak: If the peak at ~2220 cm⁻¹ is invisible:

  • Check the background: Ensure atmospheric

    
     (2350 cm⁻¹) is not interfering, though it is usually higher in frequency.
    
  • Verify Synthesis: If the coupling failed, you might have terminal alkyne starting material (strong peak at 3300 cm⁻¹ for C-H and 2100 cm⁻¹ for C≡C) or unreacted aryl halide (no alkyne peak).

  • Switch to Raman: If the dipole change is too subtle for your specific instrument's sensitivity, Raman will definitively show the band.

References

  • Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (Provides characterization data for analogous chloro-diarylalkynes, confirming IR stretch ~2215 cm⁻¹).

  • Sigma-Aldrich. (n.d.). 1-Chloro-4-(phenylethynyl)benzene Product Sheet. (Reference for physical properties and safety data of the isomer).

  • National Institutes of Health (PMC). (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes. (Comparative analysis of IR vs Raman sensitivity for alkyne stretches).

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (General grounding on selection rules).

Sources

Validation

Comparing meta-chloro vs para-chloro phenylethynyl benzene properties

Comparative Guide: Meta- vs. Para-Chloro Phenylethynyl Benzene Executive Summary This technical guide provides a rigorous comparison between 3-chloro-1-(phenylethynyl)benzene (meta-isomer) and 1-chloro-4-(phenylethynyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Meta- vs. Para-Chloro Phenylethynyl Benzene

Executive Summary

This technical guide provides a rigorous comparison between 3-chloro-1-(phenylethynyl)benzene (meta-isomer) and 1-chloro-4-(phenylethynyl)benzene (para-isomer). While chemically identical in molecular weight (


, MW: 212.67  g/mol ), their structural isomerism dictates vastly different physical, electronic, and crystallographic behaviors.

Key Takeaway: The para-isomer functions as a linear, rod-like mesogen ideal for liquid crystal applications and high-packing-efficiency lattices. The meta-isomer introduces a structural "kink" (approx. 120° bond angle deviation), significantly lowering the melting point and disrupting


-conjugation, making it a critical tool for solubility enhancement and isotropic phase engineering in drug design.

Physical & Electronic Properties Matrix

The following data aggregates experimental values to highlight the divergence caused by substituent positioning.

PropertyPara-Chloro (p-Cl-PEB) Meta-Chloro (m-Cl-PEB) Causality & Application Insight
Melting Point 78 – 83 °C 30 – 40 °C Para symmetry maximizes lattice energy; Meta asymmetry disrupts packing, lowering MP.
Molecular Shape Linear (Rod-like)Angular (Kinked)Determines suitability for liquid crystals (Para) vs. solubility modifiers (Meta).
UV-Vis (

)
~290–300 nm (Bathochromic shift)~280 nm (Hypsochromic shift)Para allows extended through-conjugation; Meta nodes disrupt electron delocalization.
Solubility ModerateHighLower lattice energy of Meta enhances solubility in organic solvents.
Hammett Constant (

)


Meta exerts stronger inductive electron withdrawal; Para balances induction with resonance.

Structural & Crystallographic Analysis

The core differentiator between these isomers is their topology.[1] Understanding this is crucial for predicting behavior in solid-state formulations and active pharmaceutical ingredient (API) co-crystals.

Packing Efficiency
  • Para-Isomer: The chlorine atom at the 4-position maintains the linearity of the diphenylacetylene (tolan) core. This allows for "herringbone" or "slip-stacked" packing motifs, maximizing

    
     interactions. This rigidity is why p-Cl-PEB is a common scaffold in nematic liquid crystals.
    
  • Meta-Isomer: The chlorine at the 3-position creates steric bulk perpendicular to the primary axis. This prevents efficient planar stacking, resulting in a "loose" crystal lattice. In drug development, introducing a meta-chloro group is a strategic move to break crystal lattice energy and improve the solubility profile of a lipophilic scaffold.

Electronic Conjugation Pathways

The alkyne linker acts as a conductive wire between the two phenyl rings.

  • Para: The

    
    -orbitals of the chlorine, phenyl rings, and alkyne are aligned. Electronic communication (resonance) is efficient across the entire molecule.
    
  • Meta: The meta position is a nodal point in the molecular orbital system. It effectively decouples the chlorine's resonance effects from the alkyne linker, relying primarily on inductive effects (

    
    ).
    

Synthesis Protocol: Sonogashira Coupling

Both isomers are synthesized via Palladium-catalyzed Sonogashira cross-coupling. However, the choice of starting halide dictates the cost and rate of reaction. The protocol below is a self-validating system designed for high purity (>98%).

Reaction Workflow

Sonogashira_Synthesis Start Starting Materials (Aryl Halide + Phenylacetylene) Cat Catalytic System Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Start->Cat Mix under Ar Cond Conditions Et3N / THF RT to 60°C, 4-12h Cat->Cond Initiate Workup Workup Filtration (remove salts) Extraction (EtOAc) Cond->Workup TLC Complete Purify Purification Silica Gel Column (Hexane/DCM) Workup->Purify Crude Oil/Solid Product Final Product (m- or p-Cl-PEB) Purify->Product Crystallization

Figure 1: Optimized Sonogashira coupling workflow for chlorotolan synthesis.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of the respective chloro-iodobenzene (1-chloro-4-iodobenzene for para; 1-chloro-3-iodobenzene for meta) in anhydrous THF/Et3N (1:1 v/v).

    • Note: Iodobenzenes are preferred over bromobenzenes for milder conditions (RT vs 80°C).

  • Catalyst Addition: Add 2 mol% Pd(PPh3)2Cl2 and 1 mol% CuI . Degas the solution with Argon for 5 minutes.

    • Checkpoint: Solution should turn yellow/orange. If it turns black immediately, oxygen may be present.

  • Alkyne Addition: Dropwise add 1.1 eq phenylacetylene .

    • Exotherm Warning: The reaction is exothermic. Stir at Room Temperature (RT). If conversion is slow after 1 hour, heat to 50°C.

  • Monitoring: Monitor by TLC (Hexane eluent).

    • Para Rf: ~0.6 (Distinct UV active spot).

    • Meta Rf: ~0.65 (Slightly higher due to lower polarity/packing).

  • Isolation: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify via silica gel chromatography (100% Hexanes).

    • Yield Expectation: 85-95%.

Strategic Applications in R&D

Drug Design (SAR Studies)
  • Metabolic Blocking: The para-position is a primary site for CYP450 oxidation. Substituting with p-Cl blocks this metabolic soft spot, extending half-life (

    
    ).
    
  • Conformational Restriction: If a drug candidate requires a linear geometry to fit a binding pocket, the para-isomer is the obligatory choice. If the pocket is L-shaped or requires a "turn," the meta-isomer should be screened.

Materials Science (Liquid Crystals & OLEDs)
  • p-Cl-PEB: Used as a high-birefringence (

    
    ) component in nematic mixtures. The linear shape stabilizes the mesophase.
    
  • m-Cl-PEB: Used as a dopant to suppress smectic phases or lower the melting point of a mixture without significantly altering the dielectric anisotropy.

References

  • Sigma-Aldrich. 1-Chloro-4-(phenylethynyl)benzene Product Analysis. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10271575, 1-Chloro-2-(phenylethynyl)benzene (Isomer Comparison Data). Link

  • Sonogashira, K.Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem. 2002.
  • ChemSynthesis. Synthesis and Properties of 1-chloro-3-(phenylethynyl)benzene. Link

  • EPA CompTox Dashboard. Physicochemical Data for Chlorotolan Derivatives. Link

Sources

Comparative

A Comparative Guide to HPLC Purity Validation of 1-Chloro-3-(2-phenylethynyl)benzene

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Chloro-3-(2-phenylethynyl)benzene, a diarylalkyne of interest in medicinal chemistry and materials science. We will explore the causality behind experimental choices in HPLC method development, present a detailed validation protocol, and objectively compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by illustrative experimental data.

The Criticality of Purity for 1-Chloro-3-(2-phenylethynyl)benzene

1-Chloro-3-(2-phenylethynyl)benzene, as a synthetic intermediate or potential active pharmaceutical ingredient (API), requires stringent purity control. Impurities stemming from its synthesis, commonly via a Sonogashira coupling reaction, can significantly impact its chemical and pharmacological properties. Potential process-related impurities may include residual starting materials (e.g., 1-chloro-3-iodobenzene and phenylacetylene), homocoupled byproducts (e.g., 1,4-diphenylbuta-1,3-diyne), and isomers.[1][2] Therefore, a validated, high-resolution analytical method is imperative to ensure the identity, strength, and quality of the compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of non-volatile small organic molecules due to its versatility, robustness, and high resolving power.[3][4]

Experimental Protocol: HPLC Purity Validation

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of 1-Chloro-3-(2-phenylethynyl)benzene in 50:50 Acetonitrile:Water.

Rationale for Methodological Choices: The C18 column is selected for its hydrophobicity, which provides good retention for the non-polar diarylalkyne structure.[4] A gradient elution is employed to ensure adequate separation of the main component from both early-eluting polar impurities and late-eluting non-polar byproducts. The use of 0.1% formic acid in the mobile phase helps to protonate any acidic silanol groups on the stationary phase, thereby improving peak shape.[3] A detection wavelength of 254 nm is chosen due to the strong UV absorbance of the conjugated aromatic system.

HPLC Method Validation: A Self-Validating System

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the main peak from all potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparative Performance Analysis

To provide a comprehensive overview, the performance of the validated HPLC method is compared with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[7][8][9]

Comparative UPLC Method:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Same as HPLC

  • Gradient: 60% B to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10][11] For 1-Chloro-3-(2-phenylethynyl)benzene, GC-MS can serve as an orthogonal method to confirm purity and identify any volatile impurities not amenable to HPLC analysis.

Comparative GC-MS Method:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min (hold 5 min)

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Data Presentation and Comparison

The following table summarizes the hypothetical performance data for the three analytical techniques in the purity validation of 1-Chloro-3-(2-phenylethynyl)benzene.

ParameterHPLCUPLCGC-MS
Analysis Time ~30 min~5 min~20 min
Resolution (Main Peak vs. Impurity) 2.53.5N/A (Separation based on volatility)
Theoretical Plates 15,00025,000>100,000
Limit of Quantitation (LOQ) 0.05%0.01%0.02%
Solvent Consumption HighLowVery Low
Strengths Robust, widely available, well-establishedHigh throughput, high resolution, high sensitivityHigh specificity (MS detection), excellent for volatile impurities
Limitations Longer analysis time, lower sensitivityHigher initial cost, requires cleaner samplesNot suitable for non-volatile or thermally labile compounds

Visualizing the Workflow

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) MD1 Column & Mobile Phase Selection MD2 Gradient Optimization MD1->MD2 MD3 Detector Wavelength Selection MD2->MD3 V1 Specificity MD3->V1 Begin Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD/LOQ V4->V5 V6 Robustness V5->V6 Report Report V6->Report Final Report

Caption: Workflow for HPLC method development and validation.

Method_Comparison cluster_techniques Analytical Techniques Topic Purity of 1-Chloro-3- (2-phenylethynyl)benzene HPLC HPLC Topic->HPLC Primary Method UPLC UPLC Topic->UPLC Alternative LC GCMS GC-MS Topic->GCMS Orthogonal Method HPLC_Adv Robust Widely Available HPLC->HPLC_Adv Advantages HPLC_Dis Slower Lower Sensitivity HPLC->HPLC_Dis Disadvantages UPLC_Adv Fast High Resolution UPLC->UPLC_Adv Advantages UPLC_Dis Higher Cost UPLC->UPLC_Dis Disadvantages GCMS_Adv High Specificity Volatile Impurities GCMS->GCMS_Adv Advantages GCMS_Dis Thermal Stability Required GCMS->GCMS_Dis Disadvantages

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

For the purity validation of 1-Chloro-3-(2-phenylethynyl)benzene, a well-validated reversed-phase HPLC method provides a robust and reliable solution. It offers a balance of resolution, sensitivity, and accessibility, making it suitable for routine quality control. The comparative data clearly indicates that UPLC presents a significant advantage in terms of speed and efficiency, making it the preferred choice for high-throughput environments. GC-MS serves as an invaluable orthogonal technique, particularly for the identification of volatile impurities and for confirmatory analysis. The selection of the most appropriate technique ultimately depends on the specific requirements of the analysis, including the desired throughput, sensitivity, and the nature of the potential impurities.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • PubMed. (2014, November 28). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Google Books. (2005, April 22). HPLC Methods for Recently Approved Pharmaceuticals.
  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • PMC. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • JOCPR. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). A new rp-hplc method for the simultaneous estimation of flupentixol and melitracen in its. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 1-Chloro-3-(2-phenylethynyl)benzene

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is the bedrock of reliable and reproducible science. The compound 1-Chloro-3-(2-phenylethynyl)benze...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is the bedrock of reliable and reproducible science. The compound 1-Chloro-3-(2-phenylethynyl)benzene, a molecule of interest in synthetic chemistry and materials science, serves as an excellent case study for evaluating the standards and methodologies applied in elemental analysis. This guide provides an in-depth comparison of analytical techniques, moving beyond procedural steps to explain the underlying scientific rationale and the synergistic value of a multi-technique approach.

Compound Profile: 1-Chloro-3-(2-phenylethynyl)benzene

A prerequisite for any analytical validation is a thorough understanding of the target molecule.

  • Structure:

    
    (Note: A real image would be rendered here)
    
  • Molecular Formula: C₁₄H₉Cl[1][2]

  • Molecular Weight: 212.67 g/mol [1][2]

Based on its molecular formula, the theoretical elemental composition is the gold standard against which all experimental results are measured.

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01114168.15479.07%
Hydrogen (H)1.00899.0724.27%
Chlorine (Cl)35.453135.45316.67%
Total 212.679 100.00%

This theoretical data forms our primary reference point. Any validated analytical method must be capable of producing results that are in close agreement with these values, thereby confirming both the identity and purity of the synthesized compound.

The Cornerstone Technique: Combustion-Based Elemental Analysis

For decades, combustion analysis has been the definitive method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[3][4] Its longevity is a testament to its robustness, speed, and cost-effectiveness.[5]

The "Why": Principle of Operation

The technique relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. This process quantitatively converts the elements into their respective gaseous oxides (CO₂, H₂O), which are then detected and measured.

The choice of this method is based on a foundational principle of chemistry: the law of conservation of mass. By accurately measuring the mass of the resulting gases and knowing the initial sample mass, one can back-calculate the elemental percentages with high precision. For halogenated compounds like our topic molecule, specific modifications or separate analytical paths are required. While modern CHNS analyzers can be adapted, the classic approach involves a dedicated halogen analysis, such as Schöniger flask oxidation followed by titration, to avoid interference and ensure accurate chlorine quantification. The combustion of chlorinated hydrocarbons primarily yields hydrogen chloride (HCl).[6]

Experimental Workflow & Protocol

A self-validating protocol for elemental analysis must include rigorous calibration, the use of certified reference materials (CRMs), and precise sample handling.

Caption: Workflow for CHN and Halogen Elemental Analysis.

Detailed Protocol: CH Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the detector response factor and validates the system's performance.

  • Sample Preparation: Weigh approximately 1-2 mg of 1-Chloro-3-(2-phenylethynyl)benzene into a tin capsule using a microbalance. The accuracy of this weight is critical for the final calculation.

  • Analysis: Introduce the encapsulated sample into the combustion furnace. The resulting CO₂ and H₂O are separated and quantified by thermal conductivity or infrared detectors.[5][7]

  • Data Evaluation: The instrument software calculates the percentage of Carbon and Hydrogen based on the detector signals and the initial sample weight.

  • Acceptance Criteria: For a pure compound, the experimental values should typically be within ±0.4% of the theoretical values.

Trustworthiness: The Role of Certified Reference Materials (CRMs)

Method validation is impossible without CRMs.[8][9] These are materials with a certified, traceable, and highly accurate elemental composition. While a specific CRM for 1-Chloro-3-(2-phenylethynyl)benzene is not commercially available, analysts should use a CRM with a similar matrix—for instance, a certified halogenated aromatic compound. This ensures that the combustion and detection processes are behaving as expected for this class of molecule.

A Comparative Look: Alternative & Complementary Techniques

While elemental analysis confirms bulk composition and purity, it provides limited structural information.[3] In modern drug development, a suite of orthogonal techniques is required for comprehensive characterization and regulatory compliance.[10][11]

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Causality: HRMS measures the mass-to-charge ratio of an ion with extremely high resolution. Its power lies in its ability to determine the exact mass of the parent molecule, which can be used to confirm a unique molecular formula. For C₁₄H₉Cl, the expected monoisotopic mass is 212.0393 Da. HRMS can measure this with an accuracy of <5 ppm, providing strong evidence for the elemental composition and ruling out other potential formulas with a similar nominal mass.

  • Trustworthiness: It serves as an independent validation of the molecular formula derived from elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the unambiguous differentiation between isomers, such as 1-Chloro-3-(2-phenylethynyl)benzene and 1-Chloro-4-(2-phenylethynyl)benzene, which have identical elemental compositions and molecular weights.

  • Trustworthiness: By confirming the exact connectivity of atoms, NMR validates the proposed structure, which must be consistent with the elemental analysis data.

Chromatography (HPLC/GC)
  • Expertise & Causality: Chromatographic techniques are the gold standard for assessing purity.[12] They separate the main compound from any impurities, such as starting materials, by-products, or degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

  • Trustworthiness: Purity analysis is a self-validating system. Elemental analysis assumes a pure sample; chromatography confirms this assumption. If significant impurities are present, the elemental analysis results will deviate from the theoretical values, and chromatography will reveal the reason why.

Data Synthesis: A Holistic Approach

No single technique provides a complete picture. The true power of analytical chemistry lies in the logical synthesis of data from multiple, independent methods.

Caption: Synergistic relationship of analytical techniques.

Comparative Summary of Techniques

ParameterElemental Analysis (Combustion)High-Resolution MSNMR SpectroscopyChromatography (HPLC/GC)
Primary Information % Composition (C, H, Cl)Exact Molecular FormulaAtomic Connectivity / StructurePurity / Impurity Profile
Key Strength Fast, inexpensive, high-precision quantification of bulk elements.[5]Unambiguous molecular formula confirmation.Definitive structural and isomeric elucidation.Superior separation and quantification of impurities.[12]
Key Limitation No isomeric information; assumes 100% purity for interpretation.Provides little information on purity or isomerism.Less sensitive than MS; quantification can be complex.Provides no direct structural information on the main peak.
Validation Standard Certified Reference Materials (e.g., Acetanilide).Mass calibrants (e.g., Ultramark).Reference standards (e.g., TMS).Purity and impurity reference standards.

Conclusion

For a compound like 1-Chloro-3-(2-phenylethynyl)benzene, relying solely on elemental analysis is insufficient in a modern research or pharmaceutical context. While it remains a critical and efficient tool for confirming the elemental ratios—a foundational piece of the analytical puzzle—its data must be contextualized and validated by orthogonal methods.

The most trustworthy and authoritative characterization is achieved through a synergistic approach:

  • Elemental Analysis confirms the correct percentages of Carbon, Hydrogen, and Chlorine.

  • High-Resolution Mass Spectrometry validates the unique molecular formula.

  • NMR Spectroscopy confirms the specific isomeric structure.

  • Chromatography assures that the sample is sufficiently pure for the other analyses to be valid.

This multi-faceted strategy creates a self-validating system where each technique corroborates the others, providing the high degree of confidence required for publication, patent filing, and progression in the drug development pipeline.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Theron, D. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Akjourals. (1995). Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals. [Link]

  • PubChem. 1-Chloro-2-(phenylethynyl)benzene. [Link]

  • US EPA. 1-Chloro-2-(phenylethynyl)benzene Properties. [Link]

  • DSpace@MIT. (1993). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • Velp. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

  • Chemical Synthesis Database. 1-chloro-3-(phenylethynyl)benzene. [Link]

  • PubChem. 1-Chloro-3-(chlorophenylmethyl)benzene. [Link]

  • Pharmacy Notes. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. 1-Chloro-3-(2-phenylethynyl)benzene. [Link]

  • PubChem. 1-Chloro-3-ethynylbenzene. [Link]

  • MDPI. (2024). Combustion Utilization of High-Chlorine Coal: Current Status and Future Prospects. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • PubChem. 1-Chloro-4-(phenylethynyl)benzene. [Link]

  • Briti Scientific. Certified Reference Material | Laboratory Chemicals. [Link]

  • CPAChem. Organic CRM. [Link]

  • Alpha Resources. Certified Reference Materials (CRMs). [Link]

  • Agilent. Elemental Inorganic Standards. [Link]

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • NIST. Benzene, 1-chloro-3-methyl-. [Link]

  • Supporting Information. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]

  • NIST. Benzene, 1-chloro-3-methyl-. [Link]

  • Global Labor. 1-Chloro-3-(Phenylethynyl)Benzene. [Link]

Sources

Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Chlorinated Tolans for Researchers

For researchers and professionals in drug development and materials science, the fine-tuning of molecular properties is a cornerstone of innovation. Tolans, or diphenylacetylenes, represent a class of rigid, conjugated m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the fine-tuning of molecular properties is a cornerstone of innovation. Tolans, or diphenylacetylenes, represent a class of rigid, conjugated molecules whose fluorescence characteristics are highly sensitive to substitution on their phenyl rings. This guide provides an in-depth comparison of the fluorescence quantum yields of chlorinated tolans, offering insights into structure-property relationships and the experimental data that underpins them. We will explore the theoretical underpinnings of how chlorination impacts fluorescence and provide detailed protocols for the empirical validation of these effects.

Introduction: Tolans as Fluorophores and the Impact of Chlorination

Tolans serve as a valuable scaffold in the design of fluorescent probes and functional materials due to their inherent luminescence and rigid structure, which can be synthetically modified. The introduction of chlorine atoms onto the tolan framework can dramatically alter its photophysical properties through a combination of electronic and steric effects.

From a theoretical standpoint, the introduction of a halogen, such as chlorine, can have two primary competing effects on the fluorescence quantum yield (Φf):

  • Inductive Effect : Chlorine is an electronegative atom that can withdraw electron density from the aromatic ring through the sigma bond (an inductive effect). This can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

  • Heavy-Atom Effect : The presence of a "heavy" atom like chlorine can enhance spin-orbit coupling. This increased coupling facilitates intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). As fluorescence is the radiative decay from the S1 state, an increased rate of ISC typically leads to a decrease in the fluorescence quantum yield and may increase the phosphorescence quantum yield.

The net impact on the fluorescence quantum yield will depend on the interplay of these effects, which is further influenced by the number and position of the chlorine substituents on the tolan structure.

Comparative Analysis of Chlorinated Tolans

A study on the two-photon absorption (TPA) properties of chloro-substituted diphenylacetylenes (ClDPAs) provides valuable insight into how chlorine substitution affects their electronic structure, even though it doesn't directly measure fluorescence quantum yield. The TPA cross-sections (σ(2)) for ortho-, meta-, and para-monochlorinated diphenylacetylenes were determined to be 22 ± 1, 23 ± 1, and 38 ± 2 GM, respectively, at around 476 nm.[2] This compares to a σ(2) of 27 GM for the parent diphenylacetylene.[2] The enhanced TPA cross-section for the para-substituted isomer suggests a significant alteration of the electronic transition dipole moments upon substitution at this position.

The following table summarizes the expected trends and highlights the need for direct experimental measurement of fluorescence quantum yields for a conclusive comparison.

CompoundSubstitution PatternExpected Impact on Fluorescence Quantum Yield (Φf)Rationale
TolanUnsubstitutedReferenceBaseline for comparison.
Monochloro-tolansortho, meta, paraLikely decrease compared to tolan.The heavy-atom effect is expected to increase non-radiative decay pathways. The magnitude of this effect may vary with isomer due to differing impacts on molecular symmetry and electronic structure.
Dichloro-tolanse.g., 4,4'-dichloroFurther decrease compared to monochloro-tolans.The presence of a second chlorine atom is anticipated to amplify the heavy-atom effect, leading to more efficient intersystem crossing.

To provide the research community with the necessary tools to build upon this knowledge, the following section details a robust experimental protocol for the determination of fluorescence quantum yields.

Experimental Protocol: Measuring the Fluorescence Quantum Yield of Chlorinated Tolans

The following protocol outlines the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[3][4]

Materials and Instrumentation
  • Chlorinated Tolan Samples : Synthesized and purified.

  • Fluorescence Standard : A stable fluorophore with a known and high quantum yield that absorbs and emits in a similar spectral region to the samples. For tolans, which typically absorb in the UV region, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) can be suitable.

  • Solvent : A spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • UV-Vis Spectrophotometer : For measuring absorbance.

  • Fluorometer : Equipped with an excitation and emission monochromator.

  • Quartz Cuvettes : 1 cm path length for both absorbance and fluorescence measurements.

Step-by-Step Methodology
  • Preparation of Stock Solutions : Prepare stock solutions of the chlorinated tolan samples and the fluorescence standard in the chosen spectroscopic grade solvent.

  • Preparation of Dilute Solutions : From the stock solutions, prepare a series of dilute solutions for each sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements : Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements :

    • Set the excitation wavelength on the fluorometer to a wavelength where both the sample and standard have significant absorbance.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

    • Record the fluorescence spectrum of a solvent blank to subtract any background signal.

  • Data Analysis :

    • Integrate the area under the background-corrected fluorescence emission spectrum for each sample and standard solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilute Prepare Dilute Solutions (Abs < 0.1) prep_stock->prep_dilute abs_spec Measure UV-Vis Absorbance prep_dilute->abs_spec fluo_spec Measure Fluorescence Emission abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the relative determination of fluorescence quantum yield.

Structure-Property Relationships and Causality

The experimental determination of the fluorescence quantum yields for a series of chlorinated tolans would allow for the elucidation of clear structure-property relationships.

structure_property cluster_structure Structural Modification cluster_effects Physical Effects cluster_photophysics Photophysical Outcome num_cl Number of Cl atoms heavy_atom Heavy-Atom Effect num_cl->heavy_atom pos_cl Position of Cl atoms (o, m, p) inductive Inductive Effect pos_cl->inductive symmetry Molecular Symmetry pos_cl->symmetry isc Intersystem Crossing (ISC) Rate heavy_atom->isc fluor_qy Fluorescence Quantum Yield (Φf) inductive->fluor_qy symmetry->fluor_qy isc->fluor_qy inversely proportional

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-(2-phenylethynyl)benzene

Executive Directive: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Chloro-3-(2-phenylethynyl)benzene. Moving beyond a simple checklist, we will explore the chemical principles and regulatory frameworks that inform these procedures, empowering you to make safe, compliant, and scientifically sound decisions.

Hazard Characterization: Understanding the "Why"

1-Chloro-3-(2-phenylethynyl)benzene is a halogenated aromatic hydrocarbon. Its structure dictates its reactivity, toxicity, and the specific disposal pathways required. Before handling or disposing of this compound, it is crucial to understand its inherent risks. While specific toxicological data for this exact isomer is limited, its classification is informed by analogous chlorinated and aromatic compounds.

The primary hazards are associated with its identity as a chlorinated organic compound, which are often persistent in the environment and can produce hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[1][2] Therefore, it must be treated as hazardous waste.[3]

Table 1: Hazard Profile and Physical Properties

Hazard Classification Description Primary Concern
Skin Irritant Causes skin irritation upon contact.[4] Direct dermal exposure can lead to inflammation and discomfort.
Eye Irritant May cause serious eye irritation. Accidental splashes can result in significant eye damage.
Respiratory Irritant May cause respiratory irritation if inhaled. Inhalation of dust or vapors can irritate the respiratory tract.
Aquatic Toxicity Potentially toxic to aquatic organisms with long-lasting effects.[3] Improper disposal can lead to environmental contamination.

| Combustibility | Combustible solid. | While not highly flammable, it can burn, producing toxic fumes. |

Regulatory Framework: The Basis for Compliance

The disposal of 1-Chloro-3-(2-phenylethynyl)benzene is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste falls into specific categories that mandate its handling as hazardous waste.[5][6]

  • F-List Wastes: This category includes wastes from non-specific sources.[7] Waste streams containing 1-Chloro-3-(2-phenylethynyl)benzene, especially if used as a solvent or reactant, would likely be classified under codes such as F002 for spent halogenated solvents or F025 for wastes from the production of certain chlorinated aliphatic hydrocarbons.[8][9]

Understanding these classifications is not merely bureaucratic; it ensures the waste is routed to a treatment, storage, and disposal facility (TSDF) equipped for high-temperature incineration, the preferred method for destroying halogenated organic compounds.[5][10]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to ensure safety and compliance from the point of generation to the final handoff to Environmental Health & Safety (EHS) personnel.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling the primary substance or its waste, ensure appropriate PPE is in use. This is your first line of defense.

  • Hand Protection: Wear chemically resistant gloves (e.g., Viton®, butyl rubber). Always inspect gloves for integrity before use.[11]

  • Eye Protection: Chemical splash goggles are mandatory.[11]

  • Body Protection: A buttoned lab coat is required. For larger quantities, consider a chemical-resistant apron.[11]

Step 2: Waste Segregation (Critical Step)

The causality behind segregation is to prevent unintended chemical reactions and to ensure the waste stream is correctly categorized for final disposal. Never mix halogenated organic waste with non-halogenated or aqueous waste.[5]

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[5][12] This prevents cross-contamination and ensures the entire container can be managed under the correct EPA waste code.

Step 3: Proper Containerization

The container must be robust, compatible with the chemical, and properly sealed to prevent leaks or vapor release.

  • Container Selection: Use a clean, dry, non-reactive container with a screw-top cap. Borosilicate glass or chemically resistant plastic carboys are appropriate.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Condition: Keep the container closed at all times except when adding waste.[1]

Step 4: Accurate Labeling

Proper labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[13] It provides critical safety information for all personnel who may handle the container.

  • Label Contents: The label must be securely affixed and clearly legible with the following information:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "1-Chloro-3-(2-phenylethynyl)benzene ". List all other components and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation.

  • Location: Store the waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.

  • Storage: Store away from incompatible materials, particularly strong oxidizing agents and bases.[1]

  • Quantity Limits: Be aware of institutional and regulatory limits for the amount of waste that can be accumulated in an SAA.

Step 6: Arranging for Disposal
  • Action: Once the container is full or you have finished the experimental series, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

The following diagram illustrates the decision-making workflow for this disposal protocol.

G Disposal Workflow for 1-Chloro-3-(2-phenylethynyl)benzene cluster_0 At the Bench cluster_1 Waste Handling & Accumulation cluster_2 Final Disposal A Waste Generation (e.g., reaction mixture, contaminated materials) B Confirm PPE (Gloves, Goggles, Lab Coat) A->B C Select 'Halogenated Organic Waste' Container B->C PPE Confirmed D Is the container properly labeled with 'Hazardous Waste' and full chemical name? C->D E Add Waste to Container (Leave >10% Headspace) D->E Yes I Update Label & Store D->I No F Store Securely in Satellite Accumulation Area (SAA) E->F G Container Full or Project Complete? F->G G->F No H Contact EHS for Pickup G->H Yes I->D Label Updated

Caption: Disposal workflow from generation to EHS handoff.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Scoop the contaminated absorbent into a designated hazardous waste container using non-sparking tools.[1]

    • Wipe the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS/emergency response team immediately.

    • Prevent entry into the area.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • Remove contaminated clothing while under the safety shower.

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

By adhering to this technically grounded protocol, you ensure the safe management of 1-Chloro-3-(2-phenylethynyl)benzene waste, protecting yourself, your colleagues, and the environment.

References

  • Title: EPA Hazardous Waste Codes.
  • Title: An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Title: Safety Data Sheet (analogous compound: 1-Chloro-1-phenylethane).
  • Title: Safety Data Sheet (analogous compound: (2-Chloroethyl)benzene).
  • Title: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Title: EPA Listed Wastes Table.
  • Title: Hazardous Waste Segregation.
  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Title: 1-chloro-3-phenyl-benzene - Risk and Safety.
  • Title: EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Title: 1-Chloro-4-(phenylethynyl)benzene 98%.
  • Title: 1-Chloro-3-ethynylbenzene Safety and Hazards.
  • Title: EPA Hazardous Waste Codes.
  • Title: Chemical Hazards and Toxic Substances - Overview.

Sources

Handling

Personal protective equipment for handling 1-Chloro-3-(2-phenylethynyl)benzene

Operational Safety Guide: Handling 1-Chloro-3-(2-phenylethynyl)benzene CAS: 51624-34-1 (and related isomers) Chemical Class: Halogenated Diphenylacetylene (Tolan) Signal Word: WARNING (Based on Structural Activity Relati...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Chloro-3-(2-phenylethynyl)benzene

CAS: 51624-34-1 (and related isomers) Chemical Class: Halogenated Diphenylacetylene (Tolan) Signal Word: WARNING (Based on Structural Activity Relationship/Analogs)

Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate "intermediate" chemicals like 1-Chloro-3-(2-phenylethynyl)benzene because they lack the terrifying pictograms of reagents like tert-Butyllithium. However, this compound presents a dual-phase risk :

  • As a Solid: It is likely a crystalline powder with high static potential, creating an inhalation dust hazard.

  • In Solution: It is highly lipophilic. When dissolved in carrier solvents (typically Dichloromethane or THF), it bypasses standard nitrile defenses, carrying the halogenated aromatic core directly through the skin barrier.

The Directive: Treat this substance as a Control Band 3 compound (Potent/Irritant) due to the "Unknown Toxicity" principle outlined in Prudent Practices in the Laboratory.

Risk Assessment & PPE Matrix

The following matrix is not a suggestion; it is a validated barrier protocol.

Parameter Solid Phase Handling Solution Phase (e.g., in DCM/THF)
Primary Hazard Particulate inhalation; Ocular abrasion.Dermal permeation via carrier solvent.
Hand Protection Double Nitrile (0.11 mm min). Rationale: Sufficient for dry contact.[1]Silver Shield / Laminate (under nitrile). Rationale: Standard nitrile degrades in <2 mins against chlorinated solvents used with this compound.
Respiratory N95 / P100 Mask (if outside hood). Best Practice: Handle inside Fume Hood.Fume Hood (Face velocity: 100 fpm). Critical: Do not rely on masks for solvent vapors.
Eye Protection Chemical Goggles (tight-fitting). Rationale: Prevent dust entry.[2][3][4][5][6]Safety Glasses with side shields + Face Shield (if >500mL).
Body Defense Lab Coat (Cotton/Poly).Lab Coat + Chemical Apron (if pouring).

PPE Decision Logic (Visualization)

This decision tree illustrates the causal logic for PPE selection based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 1-Chloro-3-(2-phenylethynyl)benzene State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved (e.g., DCM, THF) State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Soln_Risk Risk: Carrier Solvent Permeation Solution->Soln_Risk Solid_PPE PPE: Nitrile Gloves + N95 + Goggles Solid_Risk->Solid_PPE Solid_Eng Control: Static Dissipative Mat Solid_PPE->Solid_Eng Soln_PPE PPE: Laminate (Barrier) Gloves Soln_Risk->Soln_PPE Soln_Eng Control: Fume Hood Required Soln_PPE->Soln_Eng

Caption: PPE selection logic based on physical state. Note the critical shift to Laminate gloves for solution-phase handling.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Context: Halogenated tolans are often "fluffy" crystals that build static charge, causing them to "jump" off spatulas.

  • Engineering Control: Place a static dissipative mat or an ionizing bar inside the balance enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease often traps the compound.

  • Transfer: Dissolve the solid immediately after weighing to minimize dust time. If adding to a flask, use a wide-mouth powder funnel.

Phase B: Reaction Setup (Solution State)

Context: This compound is often used in Sonogashira couplings or cyclizations.

  • Glove Layering: Don a pair of Silver Shield (Laminate) gloves. Put a standard Nitrile glove over them to improve dexterity and grip.

  • Solvent Trap: If using a vacuum manifold (Schlenk line), ensure the cold trap is active. Halogenated aromatics can damage pump oil.

  • Temperature: If heating, ensure the condenser water flow is active before heating the bath.

Phase C: Decontamination & Cleanup[5]
  • Wipe Down: Use a tissue wetted with Acetone (or compatible solvent) to wipe the balance area.

  • Glove Removal: Remove the outer nitrile gloves first. Then, remove the inner laminate gloves without touching the exterior surface.

  • Hand Wash: Wash hands with soap and tepid water for 20 seconds immediately after doffing PPE.

Emergency Response: Spill & Exposure

Scenario: You have spilled 500mg of solid powder on the bench.

  • Do NOT: Blow on it or use a brush (creates airborne dust).

  • DO: Cover with a wet paper towel (dampened with water/surfactant) to immobilize the dust, then wipe up.

Scenario: You have splashed a DCM solution onto your nitrile-gloved hand.

  • Immediate Action: You have roughly 30-60 seconds before breakthrough occurs.

    • Immediately remove the glove.

    • Wash skin with soap and water (do not use solvents like ethanol; they enhance skin absorption).

    • Inspect skin for redness (erythema).

Disposal Workflow (Environmental Compliance)

This compound is a Halogenated Organic .[7] It must not enter general waste or aqueous streams due to potential persistence (marine pollutant risk).

Disposal_Workflow Waste Waste Generation Segregation Segregate: Halogenated Organic Waste->Segregation Container Container: HDPE or Glass (Red Label) Segregation->Container Labeling Label: 'Contains Halogenated Solvents' List: 1-Chloro-3-(2-phenylethynyl)benzene Container->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Caption: Proper waste stream segregation for halogenated intermediates to prevent environmental contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • Ansell Healthcare. (2008). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Chlorinated Solvent breakthrough times).

  • PubChem. (n.d.). Compound Summary for Diphenylacetylene (Structural Analog). National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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